Product packaging for Px-12(Cat. No.:CAS No. 141400-58-0)

Px-12

Cat. No.: B1679881
CAS No.: 141400-58-0
M. Wt: 188.3 g/mol
InChI Key: BPBPYQWMFCTCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(butan-2-yldisulfanyl)-1H-imidazole is a member of imidazoles.
PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small-molecule inhibitor of Trx-1 (thioredoxin-1), stimulates apoptosis, down-regulates HIF-1α and vascular endothelial growth factor (VEGF) and inhibits tumor growth in animal models. Since high levels of Trx-1 have been associated with colorectal, gastric and lung cancers, this compound is indicated as a potential cancer treatment in combination with chemotherapy for patients with advanced metastatic cancer. Initial trials correlated doses of this compound with increased patient survival.
Thioredoxin-1 Inhibitor this compound is an orally bioavailable small molecule with potential antineoplastic activity. Thioredoxin-1 inhibitor this compound irreversibly binds to thioredoxin-1 (Trx-1) and inhibits its activity, which may result in growth inhibition and the induction of apoptosis. Overexpressed in many cancer cell types, the low molecular weight redox protein Trx-1 regulates transcription factor activity and inhibits apoptosis, promoting cell growth and survival;  it also interacts with growth factors extracellularly to stimulate cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a thioredoxin inhibitor with antineoplastic activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S2 B1679881 Px-12 CAS No. 141400-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butan-2-yldisulfanyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPYQWMFCTCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875689
Record name S-BUTYL (2-IMIDAZOLYL) DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141400-58-0
Record name IV 2 compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PX-12
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 141400-58-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PX-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Px-12: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Overexpressed in a variety of human cancers, Trx-1 is associated with aggressive tumor growth, resistance to therapy, and poor patient prognosis.[2][3] this compound exerts its anticancer effects by irreversibly binding to Trx-1, leading to a cascade of downstream events that culminate in cancer cell death. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Thioredoxin-1 Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of thioredoxin-1 (Trx-1).[2] this compound specifically targets the Cys73 residue in the non-catalytic domain of Trx-1 through thioalkylation.[4][5] Trx-1 is a critical component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis, promoting cell proliferation, and inhibiting apoptosis.[3] By inhibiting Trx-1, this compound disrupts these crucial cellular processes in cancer cells, which often exhibit a heightened dependence on the thioredoxin system to counteract the oxidative stress associated with their high metabolic rate.

The inhibition of Trx-1 by this compound leads to several downstream consequences that contribute to its anti-tumor activity:

  • Induction of Oxidative Stress: this compound treatment leads to an accumulation of reactive oxygen species (ROS) within cancer cells.[1][6][7] This is a direct result of Trx-1 inhibition, as the cell's capacity to scavenge ROS is diminished. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[8][9]

  • Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][6][7][10] The accumulation of ROS triggers the intrinsic, mitochondria-mediated apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the cleavage of caspase-3 and PARP.[1][4][6]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[4][7] This prevents cancer cells from progressing through the cell cycle and undergoing division.

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): this compound down-regulates the expression of HIF-1α and its target gene, VEGF.[2][5][11] HIF-1α is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.[12][13] By inhibiting Trx-1, this compound prevents the HIF-1α-mediated transcription of VEGF, a potent pro-angiogenic factor, thereby potentially inhibiting tumor angiogenesis.[2][5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
A549Lung Cancer~2072MTT
HepG2Hepatocellular Carcinoma30.3024MTT
SMMC-7721Hepatocellular Carcinoma25.1524MTT
HepG2Hepatocellular Carcinoma6.3248MTT
SMMC-7721Hepatocellular Carcinoma13.3848MTT

Data compiled from multiple preclinical studies.[7]

Table 2: Clinical Pharmacodynamic Effects of this compound
ParameterEffectPatient PopulationNotes
Plasma Trx-1 LevelsDose-dependent decreaseAdvanced solid tumorsAverage pre-treatment level of 94 ng/ml was lowered to 54 ng/ml on day 21.[14]
Circulating VEGFLowered in patients with high pretreatment levelsAdvanced solid tumors[14]
Clinical ResponseStable disease observed in 7 of 38 patientsAdvanced solid tumors[3][15][16]
Dose Limiting ToxicityReversible pneumonitisAdvanced solid tumorsObserved at doses ≥226 mg/m².[3][14][16]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[7]

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[19][20]

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protein Expression Analysis: Western Blot for HIF-1α and VEGF

Western blotting is used to detect the levels of specific proteins in cell lysates.[22]

Protocol:

  • Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions (induced by agents like CoCl₂), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For HIF-1α, nuclear extraction is recommended as it translocates to the nucleus upon stabilization.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound Action

Px12_Mechanism Px12 This compound Trx1 Thioredoxin-1 (Trx-1) Px12->Trx1 Inhibits CellCycle G2/M Phase Arrest Px12->CellCycle ROS ↑ Reactive Oxygen Species (ROS) Trx1->ROS HIF1a ↓ HIF-1α Trx1->HIF1a Stabilizes (under hypoxia) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase3 Caspase-3 Cleavage Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath VEGF ↓ VEGF HIF1a->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis Angiogenesis->CellDeath Inhibits Tumor Growth CellCycle->CellDeath

Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and decreased angiogenesis.

Experimental Workflow for Assessing this compound Efficacy

Px12_Workflow start Cancer Cell Culture treat This compound Treatment (Dose-Response & Time-Course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Analyze HIF-1α & VEGF Expression protein->protein_quant end Evaluate this compound Efficacy ic50->end apoptosis_quant->end protein_quant->end

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

Logical Relationship of this compound's Dual Anti-Cancer Action

Px12_Dual_Action Px12_Inhibition This compound Inhibition of Trx-1 Redox_Imbalance Cellular Redox Imbalance Px12_Inhibition->Redox_Imbalance Leads to Signaling_Disruption Disruption of Pro-Survival Signaling Px12_Inhibition->Signaling_Disruption Leads to Direct_Cytotoxicity Direct Cytotoxicity Redox_Imbalance->Direct_Cytotoxicity Induces Anti_Angiogenesis Anti-Angiogenesis Signaling_Disruption->Anti_Angiogenesis Results in Tumor_Growth_Inhibition Inhibition of Tumor Growth Direct_Cytotoxicity->Tumor_Growth_Inhibition Anti_Angiogenesis->Tumor_Growth_Inhibition

Caption: this compound inhibits tumor growth through direct cytotoxicity and anti-angiogenesis.

Conclusion

This compound demonstrates a multi-faceted mechanism of action against cancer cells, primarily driven by the irreversible inhibition of Trx-1. This leads to a state of oxidative stress, induction of apoptosis, and suppression of key pro-survival and pro-angiogenic pathways. The preclinical and clinical data, though showing modest single-agent efficacy in some cases, support the continued investigation of Trx-1 as a therapeutic target. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core mechanisms of this compound and to inform the design of future studies, potentially exploring this compound in combination with other anti-cancer agents to enhance its therapeutic potential.

References

Px-12: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical studies and results for Px-12, a novel small-molecule inhibitor of Thioredoxin-1 (Trx-1). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, in vitro and in vivo efficacy, and the underlying experimental protocols of this compound.

Introduction

This compound (1-methylpropyl 2-imidazolyl disulfide) is an investigational anti-cancer agent that irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Elevated levels of Trx-1 are observed in various human cancers and are associated with tumor growth, inhibition of apoptosis, and resistance to chemotherapy.[1] this compound's mechanism of action involves the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), crucial players in tumor angiogenesis and survival.[1][3] Preclinical studies have demonstrated the potential of this compound as an anti-tumor agent, showing activity in various cancer cell lines and in vivo models.[2]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the irreversible inhibition of Trx-1. This is achieved by the thio-alkylation of the cysteine residue Cys73 on the Trx-1 protein, which is located outside of its conserved redox catalytic site.[2][4] This inhibition disrupts the cellular redox balance and triggers a cascade of downstream events culminating in cancer cell death.

Induction of Oxidative Stress and Apoptosis

The inhibition of Trx-1 by this compound leads to an accumulation of intracellular reactive oxygen species (ROS).[5][6] This increase in oxidative stress is a key driver of this compound-induced apoptosis. The apoptotic pathway activated by this compound is mitochondria-dependent, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, including caspase-3, which are executioner enzymes of apoptosis.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[2][6] This prevents the cells from progressing through mitosis and further contributes to the inhibition of tumor growth.

Signaling Pathway

The inhibition of Trx-1 by this compound disrupts the Trx-1/Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway. Under normal conditions, reduced Trx-1 binds to and inhibits ASK1.[8] When this compound inhibits Trx-1, ASK1 is released and activated, leading to the downstream activation of the p38 MAPK and JNK stress response pathways, which can promote apoptosis.[8]

Px12_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Px12 This compound Trx1 Trx-1 (reduced) Px12->Trx1 ASK1_bound ASK1 (inactive) Trx1->ASK1_bound ROS ROS ↑ Trx1->ROS inhibition of reduction leads to HIF1a HIF-1α ↓ Trx1_inactive->HIF1a leads to ASK1_free ASK1 (active) ASK1_bound->ASK1_free dissociation p38_JNK p38/JNK Pathway ASK1_free->p38_JNK activates Apoptosis Apoptosis p38_JNK->Apoptosis Mitochondria Mitochondria ROS->Mitochondria induces stress Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis VEGF VEGF ↓ HIF1a->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis

This compound Signaling Pathway.

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)Citation(s)
MCF-7Breast Cancer1.9[2][3][8]
HT-29Colon Cancer2.9[2][3][8]
DLD-1Colorectal CancerNot specified, dose-dependent inhibition[2][8]
SW620Colorectal CancerNot specified, dose-dependent inhibition[2][8]
A549Lung Cancer~20 (at 72h)[6]
SMMC-7721Hepatocellular Carcinoma4.05[9]
HepG2Hepatocellular CarcinomaNot specified, dose-dependent inhibition[2]
Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTT/CCK-8): Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[2][7] Cell viability was assessed using either MTT or CCK-8 assays according to the manufacturer's instructions. The absorbance was measured using a microplate reader, and IC50 values were calculated from dose-response curves.

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound.[2] After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for 1-2 weeks until visible colonies formed. Colonies were then fixed, stained (e.g., with crystal violet), and counted.

Apoptosis Assay (Annexin V/PI Staining): Cells were treated with this compound for a specified time, then harvested and washed with PBS.[4] Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis: Following treatment with this compound, cells were harvested, fixed in ethanol, and stained with propidium iodide containing RNase A.[2] The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (e.g., 48-72h) treat->incubate viability Cell Viability (MTT/CCK-8) incubate->viability colony Colony Formation incubate->colony apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle ic50 IC50 Calculation viability->ic50 colony_count Colony Counting colony->colony_count apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

In Vitro Experimental Workflow.

Preclinical Efficacy: In Vivo Studies

This compound has demonstrated anti-tumor activity in preclinical animal models, most notably in xenograft models of human cancers.

Cancer ModelAnimal ModelTreatment RegimenResultsCitation(s)
Hepatocellular Carcinoma (SMMC-7721 xenograft)Nude miceThis compound (15 mg/kg, i.p., daily)Significant inhibition of tumor growth[2]
Colon Cancer (HT-29 xenograft)SCID miceNot specifiedIn vivo antitumor activity[2]
Osteosarcoma (LM8 murine model)C3H miceThis compound (daily)Suppressed local tumor progression[10]
Experimental Protocols: In Vivo Xenograft Studies

Animal Models: Immunodeficient mice, such as nude or SCID (Severe Combined Immunodeficiency) mice, are commonly used for establishing human tumor xenografts.[2][11] The animals are housed under specific pathogen-free conditions.

Tumor Implantation: Human cancer cells (e.g., 1x10^5 to 1x10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[2]

Drug Administration: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is typically formulated in a vehicle suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.[2] Dosing schedules can vary, for example, daily administration for a specified number of weeks.

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2. Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow start Human Cancer Cell Line implant Subcutaneous implantation into immunodeficient mice start->implant tumor_growth Tumor growth to palpable size implant->tumor_growth randomize Randomize mice into control and treatment groups tumor_growth->randomize treat Administer this compound (e.g., i.p. daily) randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Euthanize mice and excise tumors monitor->end at study endpoint analyze Analyze tumor weight and other endpoints end->analyze

In Vivo Xenograft Workflow.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, clinical studies in humans have provided some insights. Pharmacokinetic studies of intravenously administered this compound in patients with advanced solid tumors showed that the parent compound has rapid and irreversible binding to plasma components.[6] This results in low (ng/mL) peak plasma concentrations of non-bound this compound during infusion. The inactive metabolite of this compound, 2-mercaptoimidazole, was found to have a Cmax that increased linearly with the dose.[10] A notable aspect of this compound metabolism is the formation of 2-butanethiol, a volatile metabolite responsible for a pungent odor in treated patients.[10]

Toxicology

Preclinical toxicology studies in rats identified local phlebitis as a major toxicity at a dose of 90 mg/m² administered daily for 5 days. In a Phase I clinical trial, the dose-limiting toxicity was reversible pneumonitis, which occurred at a dose of 300 mg/m². Doses up to 226 mg/m² were generally well-tolerated.[10]

Conclusion

The preclinical data for this compound demonstrates its potential as an anti-cancer agent through its unique mechanism of inhibiting Trx-1. In vitro studies have consistently shown its ability to inhibit the proliferation of a variety of cancer cell lines and induce apoptosis. In vivo studies in xenograft models have supported these findings, showing inhibition of tumor growth. The mechanism involving the induction of ROS and disruption of the Trx-1/ASK1 signaling pathway provides a strong rationale for its anti-tumor activity. While challenges in its clinical development have been noted, particularly related to its pharmacokinetic profile and a pungent metabolite, the preclinical findings for this compound underscore the therapeutic potential of targeting the thioredoxin system in cancer. Further research into novel formulations or delivery methods for Trx-1 inhibitors may help to overcome these limitations.

References

The Thioredoxin-1 Inhibitor Px-12: A Technical Guide to its Impact on HIF-1α and VEGF Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key cellular redox protein. By irreversibly binding to Trx-1, this compound modulates downstream signaling pathways critical to cancer progression, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the Trx-1/HIF-1α/VEGF pathway.

Introduction

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.

One of the most critical downstream targets of HIF-1 is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen. The HIF-1α/VEGF signaling pathway is therefore a prime target for anticancer drug development.

Thioredoxin-1 (Trx-1) is a small, ubiquitous redox-regulating protein that is overexpressed in many human cancers and is associated with aggressive tumor growth and poor patient prognosis. Trx-1 plays a crucial role in maintaining a reducing intracellular environment and modulates the activity of various transcription factors. Notably, Trx-1 has been shown to enhance the transcriptional activity of HIF-1α, thereby promoting VEGF production and tumor angiogenesis[1][2].

This compound is a first-in-class inhibitor of Trx-1 that has demonstrated anti-tumor activity in preclinical models and has undergone investigation in Phase I and Ib clinical trials[3]. This guide will delve into the technical details of this compound's effects on the HIF-1α and VEGF signaling pathways.

Mechanism of Action of this compound

This compound exerts its biological effects primarily through the irreversible inhibition of Trx-1. This inhibition disrupts the cellular redox balance and interferes with key signaling pathways involved in cancer progression. Two primary mechanisms have been elucidated for this compound's downregulation of HIF-1α.

Direct Inhibition of Trx-1-Mediated HIF-1α Activation

The canonical mechanism of this compound action involves the direct inhibition of Trx-1. This compound irreversibly thioalkylates the Cys73 residue of Trx-1, rendering the protein inactive[4]. The active form of Trx-1 is known to enhance the transcriptional activity of HIF-1α. While the precise mechanism of this enhancement is still under investigation, it is believed to involve the reduction of key cysteine residues within HIF-1α or associated co-activators, such as p300/CBP, which facilitates their binding to DNA and transcriptional activation[5]. By inhibiting Trx-1, this compound prevents this redox-dependent enhancement of HIF-1α activity, leading to a downstream reduction in the expression of HIF-1 target genes, including VEGF.

SSAT1-Mediated, Trx-1-Independent HIF-1α Degradation

Interestingly, research has revealed a second, Trx-1-independent mechanism by which this compound can reduce HIF-1α levels. This compound has been shown to induce the expression of spermidine/spermine N1-acetyltransferase 1 (SSAT1)[6]. SSAT1 can bind to HIF-1α and the scaffold protein RACK1, which in turn promotes the ubiquitination and subsequent proteasomal degradation of HIF-1α in an oxygen-independent manner[6][7]. This pathway provides an alternative route for this compound to suppress HIF-1α and its downstream effects, even in cellular contexts where the direct Trx-1 inhibitory effects may be less prominent. This induction of SSAT1 by this compound is mediated through the activation of the transcription factor Nrf2 and its interaction with PMF-1[6].

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
MCF-7 (Breast Cancer)Cell GrowthIC5072 hours1.9 µM[4][8]
HT-29 (Colon Cancer)Cell GrowthIC5072 hours2.9 µM[4][8]
A549 (Lung Cancer)Cell GrowthIC5072 hours~20 µM[9]
HepG2 (Hepatocellular Carcinoma)Cell GrowthIC5024 hours30.30 µM[10]
HepG2 (Hepatocellular Carcinoma)Cell GrowthIC5048 hours6.32 µM[10]
SMMC-7721 (Hepatocellular Carcinoma)Cell GrowthIC5024 hours25.15 µM[10]
SMMC-7721 (Hepatocellular Carcinoma)Cell GrowthIC5048 hours13.38 µM[10]
Various Cancer Cell LinesHIF-1α InhibitionIC50-7.2 µM[11]
Various Cancer Cell LinesVEGF InhibitionIC50-10.4 µM[11]
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
Model SystemTreatmentEndpointResultReference
Non-tumor-bearing mice25 mg/kg this compound (i.v.)Plasma Trx-1 reduction61.5% reduction at 2 hours; 76.3% reduction at 24 hours[12][13]
HepG2 Xenograft Mice25 mg/kg this compound (i.v.) + 30 mg/kg 5-FU (i.p.)Tumor Growth InhibitionSignificant synergistic anti-tumor effect[10]
Advanced Solid Tumor Patients (Phase I)9 to 300 mg/m² this compound (i.v.)Plasma Trx-1 levelsDose-dependent decrease[3]
Advanced Solid Tumor Patients (Phase I)9 to 300 mg/m² this compound (i.v.)Plasma VEGF levelsSignificant lowering in patients with high pretreatment levels[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on HIF-1α and VEGF signaling.

Western Blot Analysis of HIF-1α

Objective: To determine the protein levels of HIF-1α in cancer cells following treatment with this compound under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 7.5% acrylamide)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-479 or NB100-105)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Loading control primary antibody (e.g., anti-β-actin)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. For hypoxic conditions, place the culture plates in a hypoxia chamber. Include untreated normoxic and hypoxic controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (typically at a 1:500 to 1:2000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10-15 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:10000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

ELISA for VEGF Secretion

Objective: To quantify the concentration of secreted VEGF in the conditioned medium of cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • Human VEGF ELISA Kit (e.g., Thermo Fisher Scientific, Basic VEGF-A Human ELISA Kit; Abcam, ab222510)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the desired concentrations of this compound. Include untreated controls.

  • Conditioned Medium Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant (conditioned medium).

  • Sample Preparation: Centrifuge the collected medium to remove any cells or debris.

  • ELISA Assay: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves the following steps:

    • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubating to allow VEGF to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody that binds to the captured VEGF.

    • Washing the plate.

    • Adding an enzyme-linked secondary antibody that binds to the detection antibody.

    • Washing the plate.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance values to a standard curve generated with known concentrations of VEGF.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways and experimental workflows described in this guide.

Px12_HIF1a_VEGF_Signaling cluster_direct Direct Trx-1 Inhibition Pathway cluster_indirect Indirect SSAT1-Mediated Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) Px12->Trx1 inhibits Nrf2 Nrf2 Px12->Nrf2 activates Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) HIF1a_activity HIF-1α Transcriptional Activity Trx1->HIF1a_activity enhances VEGF_transcription VEGF Gene Transcription HIF1a_activity->VEGF_transcription activates HIF1a_protein HIF-1α Protein Ubiquitination HIF-1α Ubiquitination & Degradation HIF1a_protein->Ubiquitination VEGF_secretion VEGF Secretion VEGF_transcription->VEGF_secretion Angiogenesis Angiogenesis VEGF_secretion->Angiogenesis SSAT1 SSAT1 Expression Nrf2->SSAT1 induces SSAT1->Ubiquitination promotes

Caption: this compound's dual mechanisms of action on HIF-1α signaling.

Western_Blot_Workflow start Cell Culture & this compound Treatment (Normoxia/Hypoxia) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-HIF-1α) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis of HIF-1α.

ELISA_Workflow start Cell Culture & this compound Treatment collect Collect Conditioned Medium start->collect prepare Prepare Standards & Samples collect->prepare plate Add to Antibody-Coated Plate prepare->plate incubate1 Incubate & Wash plate->incubate1 detect_ab Add Detection Antibody incubate1->detect_ab incubate2 Incubate & Wash detect_ab->incubate2 enzyme Add Enzyme Conjugate incubate2->enzyme incubate3 Incubate & Wash enzyme->incubate3 substrate Add Substrate & Stop Reaction incubate3->substrate read Measure Absorbance substrate->read analyze Calculate VEGF Concentration read->analyze

Caption: Experimental workflow for VEGF ELISA.

Conclusion

This compound represents a promising therapeutic agent that targets the critical Trx-1/HIF-1α/VEGF signaling axis in cancer. Its dual mechanism of action, involving both direct inhibition of Trx-1 and induction of SSAT1-mediated HIF-1α degradation, provides a multifaceted approach to downregulating tumor angiogenesis and survival pathways. The quantitative data from preclinical and early clinical studies underscore its potential, while the detailed experimental protocols provided herein offer a roadmap for further investigation. The continued exploration of this compound and other Trx-1 inhibitors will undoubtedly contribute to the development of novel and effective cancer therapies.

References

The Role of PX-12 in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is frequently observed in various cancers and is associated with tumor growth, resistance to therapy, and inhibition of apoptosis. This compound covalently binds to a specific cysteine residue on Trx-1, leading to its irreversible inhibition. This disruption of the thioredoxin system results in an increase in intracellular reactive oxygen species (ROS), triggering a cascade of signaling events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis, intended for researchers and professionals in the field of oncology and drug development.

Mechanism of Action of this compound

The primary molecular target of this compound is Thioredoxin-1 (Trx-1), a 12-kDa oxidoreductase that plays a crucial role in maintaining the cellular redox balance and is involved in various cellular processes, including cell proliferation, and apoptosis.[1] this compound acts as an irreversible inhibitor of Trx-1.[2] This inhibition disrupts the cell's ability to manage oxidative stress, leading to an accumulation of intracellular reactive oxygen species (ROS). The elevated ROS levels are a central mediator of this compound's pro-apoptotic effects.[3]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is a multi-faceted process primarily driven by oxidative stress. The key signaling events are outlined below.

ROS-Mediated Activation of ASK1-JNK Pathway

Under normal physiological conditions, Trx-1 is bound to Apoptosis Signal-regulating Kinase 1 (ASK1), keeping it in an inactive state. The inhibition of Trx-1 by this compound leads to the dissociation of the Trx-1/ASK1 complex. The liberated and now active ASK1 phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK). The activated JNK pathway plays a pivotal role in mediating apoptosis in response to cellular stress.

Mitochondrial-Dependent Apoptosis

The increase in intracellular ROS and the activation of the JNK pathway converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This is characterized by:

  • Alteration of Bcl-2 Family Proteins: this compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization (MOMP).

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential.[3][5]

  • Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

  • Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates like PARP.[6][7]

PX12_Apoptosis_Pathway PX12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) PX12->Trx1 Inhibition Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) Trx1->Trx1_inactive ROS ↑ Reactive Oxygen Species (ROS) Trx1_inactive->ROS ASK1_active ASK1 (Active) Trx1_inactive->ASK1_active JNK JNK Pathway Activation ROS->JNK ASK1_inactive ASK1 (Inactive) - Trx-1 ASK1_active->JNK Bcl2_family Modulation of Bcl-2 Family JNK->Bcl2_family Bax ↑ Bax Bcl2_family->Bax Bcl2 ↓ Bcl-2 Bcl2_family->Bcl2 Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2->Mito Inhibits MOMP MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in numerous cancer cell lines.

IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
A549Lung Cancer~2072[3][5]
MCF-7Breast Cancer1.9Not Specified[2]
HT-29Colon Cancer2.9Not Specified[2]
HepG2Hepatocellular Carcinoma30.3024[4]
HepG2Hepatocellular Carcinoma6.3248[4]
SMMC-7721Hepatocellular Carcinoma25.1524[4]
SMMC-7721Hepatocellular Carcinoma13.3848[4]
HL-60Acute Myeloid LeukemiaNot Specified48[6]
NB4Acute Myeloid LeukemiaNot Specified48[6]
U937Acute Myeloid LeukemiaNot Specified48[6]
Induction of Apoptosis by this compound

The percentage of apoptotic cells following this compound treatment is a direct measure of its pro-apoptotic activity.

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)Treatment Duration (h)Reference
A54920Increased72[3][5]
HepG210Increased48[4]
SMMC-772110Increased48[4]
HL-6010Increased48[7]
NB410Increased48[7]
U93710Increased48[7]
Effect of this compound on Bax/Bcl-2 Ratio

The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a key indicator of the commitment to mitochondrial apoptosis.

Cell LineThis compound TreatmentChange in Bax ExpressionChange in Bcl-2 ExpressionResulting Bax/Bcl-2 RatioReference
A54920 µM for 72hIncreasedDecreasedIncreased[3]
HepG210 µM for 48hIncreasedDecreasedIncreased[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a common fluorescent probe used to measure ΔΨm.

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a black-walled 96-well plate and treat with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[8][9][10][11]

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases.

  • Cell Lysis: Lyse the this compound-treated and control cells.

  • Assay Reaction: Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.[12]

  • Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.[13][14]

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in a variety of cancer cells through the targeted inhibition of Trx-1. Its mechanism of action, centered on the induction of oxidative stress and the subsequent activation of the mitochondrial apoptotic pathway, provides a clear rationale for its continued investigation in preclinical and clinical settings. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the multifaceted role of this compound in cancer therapy. A thorough understanding of its molecular pathways and the ability to quantify its effects are crucial for the development of novel treatment strategies that leverage the pro-apoptotic potential of this compound.

References

The Pharmacodynamics of Px-12: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Px-12, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is implicated in various cancers, promoting tumor growth, inhibiting apoptosis, and contributing to chemotherapy resistance. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and summarizing key preclinical and clinical findings.

Mechanism of Action

This compound exerts its biological effects through the irreversible inhibition of Thioredoxin-1. This inhibition is achieved via the thioalkylation of the Cys73 residue on Trx-1, which is outside the conserved redox-active site.[1] This covalent modification effectively inactivates Trx-1, disrupting its ability to reduce downstream protein substrates. The inhibition of Trx-1 by this compound has also been shown to affect tubulin polymerization through cysteine oxidation.[2]

Signaling Pathways Modulated by this compound

The primary pharmacodynamic effect of this compound stems from the inhibition of Trx-1, which leads to a cascade of downstream cellular events. The key signaling pathways affected are the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the induction of apoptosis through reactive oxygen species (ROS).

This compound and the HIF-1α Pathway

Inhibition of Trx-1 by this compound leads to a significant downregulation of HIF-1α protein levels.[1] HIF-1α is a critical transcription factor that is stabilized under hypoxic conditions, a common feature of the tumor microenvironment. It promotes tumor survival and angiogenesis by upregulating the expression of genes such as Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, this compound effectively reduces VEGF secretion, thereby inhibiting angiogenesis and tumor growth.[1]

Px12_HIF1a_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) Px12->Trx1 InactiveTrx1 Thioredoxin-1 (Trx-1) (Inactive) HIF1a_stabilization HIF-1α Stabilization Trx1->HIF1a_stabilization Promotes HIF1a_degradation HIF-1α Degradation InactiveTrx1->HIF1a_degradation Promotes VEGF VEGF Expression HIF1a_stabilization->VEGF Leads to Angiogenesis Angiogenesis VEGF->Angiogenesis

This compound Inhibition of the HIF-1α Signaling Pathway.
This compound and Induction of Apoptosis

This compound has been demonstrated to induce apoptosis in various cancer cell lines.[3][4] The underlying mechanism involves the generation of reactive oxygen species (ROS).[3][4] Inhibition of Trx-1 disrupts the cellular redox balance, leading to an accumulation of ROS. Elevated ROS levels can trigger the mitochondrial-dependent apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This ultimately leads to the activation of caspases and programmed cell death.

Px12_Apoptosis_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) Px12->Trx1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Trx1->ROS Reduces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound Induced Apoptosis Signaling Pathway.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key findings.

Preclinical Data
Cell LineAssayEndpointThis compound ConcentrationResultReference
A549 Lung CancerMTT AssayCell Growth Inhibition (IC50)20 µM (72h)50% inhibition[4]
HT-29 Colon Cancer XenograftDCE-MRITumor Microvascular Permeability25 mg/kg i.v.63% decrease within 2 hours[2][6]
HT-29 Colon Cancer XenograftWestern BlotRedox Active Trx-1 in Tumor25 mg/kg i.v.Significant decrease[6]
LM8 OsteosarcomaCell Proliferation AssayCell DeathDose- and time-dependentInhibition of proliferation
Hepatocellular CarcinomaCell Viability AssayCell Growth InhibitionVariesInhibition of cell growth[5]
Clinical Data from Phase I/Ib Trials
Cancer TypeDose RangePharmacodynamic MarkerKey FindingsReference
Advanced Solid Tumors9 to 300 mg/m² (1 or 3-h i.v. infusion)Plasma Trx-1Dose-dependent decrease in plasma Trx-1 concentrations.[1][7][8]
Advanced Gastrointestinal Cancers150 to 450 mg/m² (24-h infusion)Plasma Trx-1Trend towards decreased plasma Trx-1 in patients with baseline >18 ng/mL.[2]
Advanced Cancers300 to 500 mg/m²/day (72-h infusion)Plasma Trx-1Pre-dose Trx-1 levels ranged from 5.1 to 30.0 ng/mL.[9]
Advanced Pancreatic Cancer54 or 128 mg/m² (3-h i.v. infusion)Plasma Trx-1No consistent decrease observed.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacodynamic effects. Below are outlines of key experimental protocols.

Measurement of Thioredoxin-1 Levels (ELISA)

A common method for quantifying Trx-1 in plasma or cell lysates is the Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow start Start plate_prep Prepare anti-Trx-1 antibody-coated plate start->plate_prep sample_add Add standards and samples plate_prep->sample_add incubation1 Incubate and wash sample_add->incubation1 add_biotin_ab Add biotinylated anti-Trx-1 antibody incubation1->add_biotin_ab incubation2 Incubate and wash add_biotin_ab->incubation2 add_strep_hrp Add Streptavidin-HRP incubation2->add_strep_hrp incubation3 Incubate and wash add_strep_hrp->incubation3 add_substrate Add TMB substrate incubation3->add_substrate develop_color Develop color in dark add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Calculate Trx-1 concentration read_plate->analyze end End analyze->end

Workflow for Measuring Trx-1 by ELISA.

Protocol Outline:

  • Plate Preparation: A 96-well plate is coated with a capture antibody specific for Trx-1.

  • Sample Addition: Plasma samples or cell lysates, along with a standard curve of known Trx-1 concentrations, are added to the wells.

  • Incubation and Washing: The plate is incubated to allow Trx-1 to bind to the capture antibody. Unbound material is removed by washing.

  • Detection Antibody: A biotinylated detection antibody that also binds to Trx-1 is added.

  • Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added.

  • Signal Detection: The HRP enzyme catalyzes a color change, which is stopped with an acid solution. The absorbance is read on a plate reader at 450 nm.

  • Quantification: The concentration of Trx-1 in the samples is determined by comparing their absorbance to the standard curve.

Western Blot Analysis for HIF-1α and VEGF

Western blotting is used to detect and quantify the protein levels of HIF-1α and VEGF in tumor tissue or cell lysates.

Protocol Outline:

  • Protein Extraction: Proteins are extracted from tumor tissue or cells using a lysis buffer.

  • Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HIF-1α or VEGF.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to HIF-1α and VEGF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Studies

Patient-derived or cell line-derived tumor xenografts in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of compounds like this compound.

Xenograft_Workflow start Start cell_culture Culture cancer cells start->cell_culture inoculation Subcutaneous inoculation into mice cell_culture->inoculation tumor_growth Monitor tumor growth inoculation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound or vehicle randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint reached (e.g., tumor size) monitoring->endpoint tissue_collection Collect tumors and tissues endpoint->tissue_collection analysis Pharmacodynamic analysis (e.g., Western blot, IHC) tissue_collection->analysis end End analysis->end

Experimental Workflow for In Vivo Xenograft Studies.

Protocol Outline:

  • Cell Culture and Implantation: Human cancer cells (e.g., HT-29) are cultured and then injected subcutaneously into immunocompromised mice.[11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.[11]

  • Drug Administration: this compound is administered to the treatment group according to a defined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.

  • Monitoring: Tumor volume and mouse body weight are measured regularly.[11]

  • Endpoint and Tissue Collection: At the end of the study (determined by tumor size or a set time point), the mice are euthanized, and tumors are excised for further analysis.

  • Pharmacodynamic Analysis: Tumor tissues can be analyzed for Trx-1 activity, protein levels of HIF-1α and VEGF (Western blot or immunohistochemistry), and markers of apoptosis and proliferation (e.g., Ki-67 staining).[12][13] Microvessel density can also be assessed.[14][15][16][17]

Conclusion

This compound is a potent and irreversible inhibitor of Thioredoxin-1 with clear pharmacodynamic effects in both preclinical models and clinical settings. Its mechanism of action, centered on the disruption of Trx-1's redox function, leads to the downregulation of the pro-angiogenic HIF-1α pathway and the induction of apoptosis via oxidative stress. While clinical development has faced challenges, the data generated from studies on this compound provide a valuable foundation for the continued investigation of Trx-1 as a therapeutic target in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacodynamics of this compound and the broader field of redox-targeted cancer therapies.

References

Px-12: A Technical Guide to a Potent Thioredoxin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Px-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule and a potent, irreversible inhibitor of thioredoxin-1 (Trx-1).[1] Trx-1 is a key oxidoreductase enzyme that plays a critical role in cellular redox balance, proliferation, and apoptosis. Its overexpression is implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This compound exerts its biological effects by selectively targeting and inactivating Trx-1, leading to the induction of oxidative stress and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is an unsymmetrical disulfide containing a sec-butyl group and an imidazole moiety.

Chemical Structure:

Caption: this compound inhibits Trx-1, leading to ROS accumulation, stress kinase activation, and apoptosis.

Biological Activity

This compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines. Its efficacy is often correlated with the expression levels of Trx-1.

Table 3: In Vitro Biological Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
HT-29Colon Cancer2.9
DLD-1Colorectal CancerVaries (dose- and time-dependent) [1]
SW620Colorectal CancerVaries (dose- and time-dependent) [1]
H929Multiple MyelomaVaries (dose- and time-dependent)

Experimental Protocols

Synthesis of this compound (1-methylpropyl 2-imidazolyl disulfide)

Note: This is a generalized protocol based on the synthesis of similar unsymmetrical disulfides and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

  • 2-Mercaptoimidazole

  • sec-Butanethiol (2-butanethiol)

  • Dimethyl sulfoxide (DMSO)

  • An oxidizing agent (e.g., air, iodine, or hydrogen peroxide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with stirring capability

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Thiol Oxidation: In a reaction vessel under an inert atmosphere, dissolve 2-mercaptoimidazole in a suitable solvent like DMSO.

  • Addition of Second Thiol: To the stirred solution, add an equimolar amount of sec-butanethiol.

  • Oxidative Coupling: Introduce a gentle stream of air or add a suitable oxidizing agent (e.g., a solution of iodine in ethanol) dropwise to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, if iodine was used, a dilute solution of sodium thiosulfate can be added until the color disappears.

  • Extraction and Purification: Extract the product into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield pure 1-methylpropyl 2-imidazolyl disulfide (this compound).

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Workflow

Synthesis_Workflow start Start dissolve Dissolve 2-Mercaptoimidazole in DMSO start->dissolve add_thiol Add sec-Butanethiol dissolve->add_thiol oxidize Oxidative Coupling (e.g., with air or I₂) add_thiol->oxidize monitor Monitor Reaction by TLC oxidize->monitor monitor->oxidize Incomplete quench Quench Reaction monitor->quench Complete extract_purify Extraction and Column Chromatography quench->extract_purify characterize Characterize Product (NMR, MS) extract_purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of this compound.

Thioredoxin Reductase (TrxR) Inhibition Assay using DTNB

This protocol is adapted from commercially available kits and published literature for measuring TrxR activity and can be used to assess the inhibitory effect of this compound.

Materials:

  • Purified recombinant human thioredoxin reductase (TrxR)

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of NADPH and DTNB in the assay buffer. Prepare serial dilutions of this compound in assay buffer from the stock solution.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound solution (at various concentrations) or vehicle control (DMSO)

    • TrxR enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between this compound and the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DTNB to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes. The increase in absorbance corresponds to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB).

  • Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each concentration of this compound. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

TrxR Inhibition Assay Workflow

TrxR_Assay_Workflow start Start prep_reagents Prepare Reagents (NADPH, DTNB, this compound dilutions) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, this compound/Vehicle, TrxR) prep_reagents->setup_plate pre_incubate Pre-incubate at RT setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add NADPH/DTNB) pre_incubate->initiate_reaction read_absorbance Kinetic Read at 412 nm initiate_reaction->read_absorbance analyze_data Calculate V₀ and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the inhibitory activity of this compound on TrxR.

Conclusion

This compound is a valuable research tool for studying the role of the thioredoxin system in various physiological and pathological processes. Its potent and irreversible inhibition of Trx-1 makes it an attractive candidate for further investigation as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which is essential for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its therapeutic potential and to develop strategies to optimize its clinical utility.

References

Methodological & Application

Application Notes and Protocols: PX-12 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule and an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key redox protein often overexpressed in various human cancers, where it contributes to tumor growth, inhibits apoptosis, and is associated with decreased patient survival.[3][4] this compound exerts its inhibitory effect primarily through the irreversible thioalkylation of the Cys73 residue on Trx-1.[5][6] This inhibition disrupts cellular redox balance, leading to downstream effects such as the induction of apoptosis, downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), and cell cycle arrest.[3][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound on cancer cell lines.

Mechanism of Action: this compound Signaling Pathway

This compound primarily targets the Thioredoxin-1 system, leading to a cascade of events that culminate in anti-tumor activity. The diagram below illustrates the key steps in this pathway.

PX12_Pathway cluster_effects PX12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) PX12->Trx1 Inhibits (Cys73 Alkylation) Trx1_inactive Trx-1 (Inactive) ROS ↑ Reactive Oxygen Species (ROS) Trx1_inactive->ROS HIF1a ↓ HIF-1α Trx1_inactive->HIF1a G2M G2/M Phase Arrest Trx1_inactive->G2M Apoptosis Apoptosis ROS->Apoptosis CellGrowth Inhibition of Cell Growth Apoptosis->CellGrowth VEGF ↓ VEGF HIF1a->VEGF VEGF->CellGrowth G2M->CellGrowth

Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and reduced HIF-1α/VEGF.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
MCF-7Breast Cancer72 h1.9[2][6]
HT-29Colon Cancer72 h2.9[2][6]
A549Lung Cancer72 h~20[7]
HepG2Hepatocellular Carcinoma24 h30.30[8]
HepG2Hepatocellular Carcinoma48 h6.32[8]
SMMC-7721Hepatocellular Carcinoma24 h25.15[8]
SMMC-7721Hepatocellular Carcinoma48 h13.38[8]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol describes how to determine the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells incubate1 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat 3. Treat with varying concentrations of this compound incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 3h add_mtt->incubate3 add_solvent 7. Add DMSO to dissolve formazan incubate3->add_solvent read_plate 8. Read absorbance at 570 nm add_solvent->read_plate analyze 9. Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Soluble in DMSO)[9]

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[7]

    • Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 3.12, 6.25, 12.5, 25, 50 µM).[8]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Add medium with the same concentration of DMSO as the highest this compound dose to the vehicle control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 3 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DCFH-DA probe

  • Serum-free medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[8]

    • Serum starve the cells for 24 hours by replacing the medium with serum-free medium.[8]

    • Treat the cells with the desired concentrations of this compound for 48 hours.[8] Include a vehicle control.

  • Cell Staining:

    • After treatment, harvest the cells by trypsinization and wash them with PBS.

    • Resuspend the cells in PBS containing 100 µM DCFH-DA.[8]

    • Incubate the cells for 20 minutes at 37°C in a 5% CO2 incubator, protected from light.[8]

  • Flow Cytometry Analysis:

    • Wash the cells three times with PBS to remove excess probe.[8]

    • Resuspend the cells in a suitable volume of PBS for flow cytometry.

    • Analyze the fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell population for each treatment condition.

    • Compare the fluorescence of this compound-treated cells to the vehicle control to determine the fold increase in ROS production.

Conclusion

The protocols provided herein offer a framework for investigating the in vitro anti-cancer effects of this compound. By utilizing assays for cell viability and ROS production, researchers can effectively quantify the dose-dependent efficacy of this compound and gain insights into its mechanism of action. These methods are fundamental for the preclinical evaluation of this compound and other Trx-1 inhibitors in drug development pipelines.

References

Px-12 In Vivo Animal Model Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo animal model studies investigating the efficacy and mechanism of action of Px-12, a novel inhibitor of Thioredoxin-1 (Trx-1). The following sections detail the anti-tumor activity of this compound in various cancer models, outline experimental protocols for conducting similar studies, and visualize the key signaling pathways involved.

Summary of In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a variety of preclinical animal models. Its primary mechanism of action is the irreversible inhibition of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation that is often overexpressed in cancer cells.[1][2] This inhibition leads to a cascade of downstream effects, including the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), ultimately resulting in the suppression of tumor growth, proliferation, and angiogenesis.[1][3]

Quantitative data from key in vivo studies are summarized in the tables below for easy comparison.

Cancer Type Animal Model Cell Line This compound Dosage and Administration Tumor Growth Inhibition (TGI) Key Biomarker Changes Reference
Colon CancerSCID MiceHT-2912 mg/kg, i.p.63% decrease in tumor microvascular permeability within 2 hoursDecreased HIF-1α and VEGF protein levelsThis is a placeholder, specific TGI % not found in search results.
Breast CancerNude MiceMCF-712 mg/kg, i.p.Data not availableDecreased HIF-1α and VEGF protein levels, reduced microvessel density[4]
OsteosarcomaMurine ModelLM8Data not availableSignificantly suppressed tumor progression, size, and weightData not available[5]
Study Parameter HT-29 Human Colon Cancer Xenograft MCF-7 Human Breast Cancer Xenograft
Animal Model SCID MiceNude Mice
This compound Dosage 12 mg/kg12 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Primary Outcome 63% decrease in tumor microvascular permeabilityReduction in tumor volume (specific % not available)
Biomarker Effects ↓ HIF-1α, ↓ VEGF↓ HIF-1α, ↓ VEGF, ↓ microvessel density

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: Human Colon Cancer Xenograft Model (HT-29)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colon cancer xenograft model.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

  • Matrigel (or similar basement membrane matrix)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 12 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by preliminary studies.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Biomarker Analysis: Analyze tumor tissues for the expression of Trx-1, HIF-1α, and VEGF using techniques such as immunohistochemistry or Western blotting.

Protocol 2: Human Breast Cancer Xenograft Model (MCF-7)

Objective: To assess the in vivo anti-tumor efficacy of this compound in an estrogen-dependent human breast cancer xenograft model.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • Nude mice (female, ovariectomized, 6-8 weeks old)

  • Estrogen pellets (e.g., 17β-estradiol)

  • This compound

  • Vehicle control

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously in the dorsal neck region of each mouse one day prior to tumor cell injection.

  • Cell Culture and Preparation: Culture and prepare MCF-7 cells as described in Protocol 1.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 Matrigel mixture into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring and Treatment: Follow steps 4-7 as outlined in Protocol 1.

  • Angiogenesis Assessment: In addition to biomarker analysis (Step 8 in Protocol 1), assess microvessel density in tumor sections by staining for endothelial cell markers such as CD31.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.

Px12_Signaling_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) Px12->Trx1 Inhibits Tubulin Tubulin Px12->Tubulin Inhibits Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) Trx1->Trx1_inactive HIF1a HIF-1α Trx1->HIF1a Activates TumorGrowth Tumor Growth & Proliferation Trx1->TumorGrowth Promotes Apoptosis Apoptosis Trx1->Apoptosis Inhibits VEGF VEGF HIF1a->VEGF Promotes Expression Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->TumorGrowth Polymerization Tubulin Polymerization Tubulin->Polymerization

Caption: this compound Signaling Pathway.

InVivo_Workflow start Start: Cell Culture cell_prep Cell Preparation (Harvest, Wash, Resuspend) start->cell_prep implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment This compound/Vehicle Administration randomization->treatment efficacy Efficacy Assessment (Tumor Volume, Body Weight) treatment->efficacy endpoint Study Endpoint: Euthanasia & Tumor Excision efficacy->endpoint analysis Tumor Analysis (Weight, Biomarkers) endpoint->analysis end End analysis->end

References

Px-12: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and experimental use of Px-12, a potent inhibitor of Thioredoxin-1 (Trx-1). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various preclinical models.

Compound Information

PropertyValueReference
Chemical Name 2-[(1-Methylpropyl)dithio]-1H-imidazole
Molecular Formula C₇H₁₂N₂S₂
Molecular Weight 188.31 g/mol
CAS Number 141400-58-0
Appearance Solid powder[1]
Purity ≥98%[2]

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

SolventSolubilityReference
DMSO Up to 100 mM[2]
DMF 16 mg/mL[3]
Ethanol 20 mg/mL[3]
Water Insoluble[1]

Storage Conditions:

  • Short-term (days to weeks): Store at 0-4°C.[1]

  • Long-term (months to years): Store at -20°C or -80°C.[1][4] Stock solutions can be stored at -20°C for up to 1 year or -80°C for up to 2 years.[4] It is recommended to store under desiccating conditions.[2]

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox signaling.[3] this compound specifically targets Cysteine 73 on Trx-1, leading to its inactivation.[5] This inhibition disrupts the redox balance in cancer cells and modulates downstream signaling pathways involved in tumor growth, proliferation, and survival.

The inhibition of Trx-1 by this compound leads to the attenuation of Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and inducible Nitric Oxide Synthase (iNOS) expression.[2] this compound has also been shown to induce apoptosis through the MAPK-Caspase 3 pathway.[4]

Px12_Signaling_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) Px12->Trx1 MAPK MAPK Pathway Px12->MAPK Induces Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) HIF1a HIF-1α Trx1->HIF1a Activates VEGF VEGF HIF1a->VEGF iNOS iNOS HIF1a->iNOS TumorGrowth Tumor Growth & Angiogenesis VEGF->TumorGrowth iNOS->TumorGrowth Caspase3 Caspase-3 MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis In_Vitro_Solution_Prep cluster_stock Stock Solution (100 mM) cluster_working Working Solution weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Culture Medium thaw->dilute use Use Immediately dilute->use Western_Blot_Workflow A Cell Treatment with this compound (and Hypoxia Induction) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-HIF-1α, anti-VEGF) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis I->J

References

Application Notes and Protocols for Administering Px-12 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Px-12, a novel small-molecule inhibitor of Thioredoxin-1 (Trx-1), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1] Trx-1 is a key protein in cellular redox regulation and is often overexpressed in cancer cells, where it contributes to tumor growth, survival, and resistance to therapy.[1] The primary mechanism of action of this compound is the irreversible thioalkylation of a cysteine residue (Cys73) in the non-catalytic domain of Trx-1, rendering the protein inactive.[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), induction of apoptosis, and downregulation of key signaling pathways involved in tumor progression, including the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathways.[1]

These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this promising anti-cancer agent. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to effectively assess the in vivo efficacy of this compound.

Data Presentation

The following tables summarize quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: this compound Dosing and Administration in Mouse Xenograft Models

Xenograft ModelMouse StrainThis compound DoseVehicleAdministration RouteDosing ScheduleReference
Osteosarcoma (LM8)Not Specified12.5 mg/kg40% Polyethylene Glycol 300 + 60% Sterile PBSIntraperitoneal (i.p.)Every other day[2]
Hepatocellular Carcinoma (HepG2)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedTreatment initiated when tumor volume reached ~100 mm³
Colon Cancer (HT-29)SCID MiceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Table 2: Efficacy of this compound in Mouse Xenograft Models

Xenograft ModelOutcome MeasureThis compound EffectReference
Osteosarcoma (LM8)Local Tumor ProgressionSignificantly inhibited[2]
HT-29 Colon CancerMicrovessel PermeabilityRapid 63% decrease within 2 hours
HT-29 Colon CancerTumor Redox Active Trx-1Rapid decline within 2 hours
HT-29 Colon CancerTumor and Plasma VEGFDecrease at 24 hours post-treatment

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound (powder)

  • Polyethylene Glycol 300 (PEG 300)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution by mixing 40% PEG 300 with 60% sterile PBS (v/v) in a sterile tube. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG 300 with 600 µL of sterile PBS.

  • This compound Dissolution: Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 12.5 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 1.25 mg/mL).

  • Add the this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of the vehicle solution to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved.

  • Sterilization: Draw the this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube to ensure sterility.

  • The this compound formulation is now ready for administration. Prepare fresh on the day of use.

Protocol 2: Establishment of a Subcutaneous Xenograft Model and this compound Administration

This protocol details the procedure for establishing a subcutaneous tumor xenograft model and the subsequent administration of this compound.

Materials:

  • Cancer cell line (e.g., HT-29, LM8)

  • Immunocompromised mice (e.g., BALB/c nude, SCID)

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Prepared this compound formulation (from Protocol 1)

  • Calipers

  • Animal anesthesia (e.g., isoflurane)

  • Personal Protective Equipment (PPE)

Procedure:

  • Cell Culture: Culture the chosen cancer cell line according to standard protocols.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

  • Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an approved anesthetic agent.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/100 µL).

    • Using a 1 mL syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • This compound Administration:

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

    • Administer the prepared this compound formulation (e.g., 12.5 mg/kg) to the treatment group via intraperitoneal injection every other day.[2]

    • Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Mandatory Visualizations

Px12_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Px12 This compound Trx1_active Thioredoxin-1 (Reduced/Active) Px12->Trx1_active Inhibition Trx1_inactive Thioredoxin-1 (Oxidized/Inactive) ROS Increased ROS Trx1_active->ROS Suppresses ASK1 ASK1 Trx1_active->ASK1 Inhibits HIF1a HIF-1α Trx1_active->HIF1a Stabilizes ROS->ASK1 Activates MAPK MAPK Pathway ASK1->MAPK Caspase3 Caspase-3 Activation MAPK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VEGF VEGF HIF1a->VEGF Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits active Thioredoxin-1, leading to increased ROS, apoptosis, and decreased angiogenesis.

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis A 1. Cell Culture (e.g., HT-29) C 3. Subcutaneous Tumor Cell Implantation A->C B 2. This compound Formulation (e.g., 12.5 mg/kg in PEG300/PBS) F 6. Treatment Administration (i.p. injections) B->F D 4. Tumor Growth Monitoring (Calipers) C->D E 5. Randomization into Groups (Tumor Volume ~100-150 mm³) D->E E->F G 7. Continued Monitoring (Tumor Volume & Body Weight) F->G H 8. Euthanasia & Tumor Excision G->H I 9. Data Collection (Tumor Weight, Volume) H->I J 10. Further Analysis (Histology, IHC, etc.) I->J

Caption: Experimental workflow for evaluating this compound efficacy in a mouse xenograft model.

References

Application Notes and Protocols: Measuring Thioredoxin-1 (Trx-1) Inhibition by PX-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioredoxin-1 (Trx-1) is a key oxidoreductase enzyme that plays a critical role in cellular redox balance, promoting cell growth and survival.[1] In many cancer types, Trx-1 is overexpressed, contributing to aggressive tumor growth and resistance to therapy.[2][3] This makes Trx-1 a compelling target for anticancer drug development. PX-12 is a small molecule that acts as an irreversible inhibitor of Trx-1 by covalently binding to the Cys73 residue through thioalkylation.[4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells.[5] These application notes provide detailed protocols for measuring the inhibition of Trx-1 by this compound, offering valuable tools for researchers in oncology and drug development.

Data Presentation

The inhibitory activity of this compound against Trx-1 and its effects on various cancer cell lines are summarized in the tables below. This quantitative data provides a clear overview of the potency and cellular effects of this compound.

Table 1: In Vitro Inhibition of Trx-1 by this compound

ParameterValueCell Line/SystemReference
IC50 (Trx-1 Activity)Not Explicitly Stated in searchesA549 cell lysate[5]
Ki30.8 µMN/A[6]

Table 2: Cellular Effects of this compound in Cancer Cell Lines

Cell LineAssay TypeIC50 / LD50Incubation TimeReference
MCF-7 (Breast Cancer)Growth Inhibition1.9 µM72 h[4]
HT-29 (Colon Cancer)Growth Inhibition2.9 µM72 h[4]
T84 (Colon Cancer)Functional Assay2.11 µM3 h[4]
Ramos (Burkitt's Lymphoma)Cytotoxicity3.4 µM72 h[4]
A549 (Lung Cancer)Growth Inhibition~20 µM72 h[5]

Table 3: Downstream Effects of this compound

TargetEffectIC50Cell Line/SystemReference
HIF-1α protein levelsAttenuation7.2 µMNot Specified[6]
VEGF expressionAttenuation10.4 µMNot Specified[6]
iNOS expressionAttenuation18.1 µMNot Specified[6]

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by inhibiting Trx-1, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate the mechanism of this compound action and the affected signaling cascades.

G cluster_0 Mechanism of this compound Inhibition PX12 This compound Trx1_inactive Inactive Trx-1 (Thio-alkylated) PX12->Trx1_inactive Irreversible Thioalkylation of Cys73 Trx1_active Active Trx-1 (Reduced) Trx1_active->Trx1_inactive mercaptoimidazole 2-Mercaptoimidazole Trx1_inactive->mercaptoimidazole releases

Caption: Mechanism of Trx-1 inhibition by this compound.

G cluster_1 Trx-1 Signaling and this compound Intervention Trx1 Trx-1 ASK1 ASK1 Trx1->ASK1 Inhibits NFkB NF-κB Trx1->NFkB Activates HIF1a HIF-1α Trx1->HIF1a Stabilizes PX12 This compound PX12->Trx1 Inhibits Apoptosis Apoptosis ASK1->Apoptosis Induces Proliferation Cell Proliferation & Angiogenesis NFkB->Proliferation Promotes VEGF VEGF HIF1a->VEGF Induces VEGF->Proliferation

Caption: Trx-1 signaling pathway and points of inhibition by this compound.

Experimental Protocols

In Vitro Trx-1 Inhibition Assay: Insulin Disulfide Reduction

This assay measures the enzymatic activity of Trx-1 by monitoring the reduction of insulin, which results in the precipitation of the free insulin B chain, causing turbidity that can be measured spectrophotometrically.

Materials:

  • Recombinant Human Thioredoxin-1 (Trx-1)

  • This compound

  • Human Insulin

  • Dithiothreitol (DTT)

  • Assay Buffer: 50 mM MES, 250 mM NaCl, 2 mM EDTA, pH 6.5

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 650 nm in kinetic mode

Protocol:

  • Prepare Reagents:

    • Dilute recombinant human Trx-1 to a final concentration of 20 µM in Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

    • Dilute human insulin to 520 µM in Assay Buffer.

    • Prepare a 55 mM DTT solution in deionized water.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for the test samples:

      • 50 µL of Assay Buffer

      • 10 µL of the desired this compound dilution (or vehicle control)

      • 25 µL of 20 µM recombinant human Trx-1

    • Prepare a "No Enzyme" control by adding 75 µL of Assay Buffer and 10 µL of vehicle.

    • Prepare a "Substrate Blank" by adding 75 µL of Assay Buffer and 25 µL of 520 µM human insulin.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow this compound to interact with Trx-1.

  • Initiate the Reaction:

    • Add 25 µL of 520 µM human insulin to all wells except the Substrate Blank.

    • Start the reaction by adding 10 µL of 55 mM DTT to all wells.

  • Measurement:

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 650 nm in kinetic mode for 15 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the "No Enzyme" control from the rates of the test samples.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the this compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on Trx-1 and its cellular consequences.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start invitro_assay In Vitro Trx-1 Inhibition Assay start->invitro_assay cellular_assay Cellular Proliferation Assay (e.g., MTT) start->cellular_assay data_analysis Data Analysis (IC50, Ki) invitro_assay->data_analysis western_blot Western Blot Analysis (HIF-1α, VEGF, etc.) cellular_assay->western_blot cellular_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for evaluating this compound.

References

Application Notes and Protocols for Px-12 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing Px-12, a potent and irreversible inhibitor of Thioredoxin-1 (Trx-1), in in vitro cancer studies. The protocols and data presented herein are intended to facilitate experimental design and execution for evaluating the anti-cancer effects of this compound.

Mechanism of Action

This compound is a small molecule that selectively targets and irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Trx-1 is often overexpressed in cancer cells and contributes to tumor growth, proliferation, and resistance to apoptosis. By inhibiting Trx-1, this compound disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately culminating in cell cycle arrest and apoptosis.[3] Furthermore, this compound has been shown to down-regulate the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key players in tumor angiogenesis.[4][5]

Data Summary: this compound In Vitro Efficacy

The following tables summarize the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing dose-response and time-course experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Assay
MCF-7Breast Cancer1.972MTT
HT-29Colorectal Cancer2.972MTT
A549Lung Cancer~2072MTT
HepG2Hepatocellular CarcinomaNot explicitly stated, effective concentrations 3.12-50 µM24, 48CCK-8
SMMC-7721Hepatocellular CarcinomaNot explicitly stated, effective concentrations 3.12-50 µM24, 48CCK-8
HL-60Acute Myeloid LeukemiaNot explicitly stated, effective concentrations 1-9 µM48MTT
NB4Acute Myeloid LeukemiaNot explicitly stated, effective concentrations 1-9 µM48MTT
U937Acute Myeloid LeukemiaNot explicitly stated, effective concentrations 1-9 µM48MTT
LM8OsteosarcomaNot explicitly stated, effective concentrations 3.125-50 µM24, 48Cell Viability Assay

Table 2: Effective Concentrations and Durations for Specific In Vitro Assays

Cell LineAssayThis compound Concentration (µM)Treatment Duration (h)Observed Effect
A549Apoptosis (Annexin V)2072Increased Annexin V positive cells
HepG2Apoptosis (Annexin V)Not specified48Increased apoptosis
SMMC-7721Apoptosis (Annexin V)Not specified48Increased apoptosis
HL-60Apoptosis (Annexin V)1, 3, 5, 7, 948Dose-dependent increase in apoptosis
NB4Apoptosis (Annexin V)1, 3, 5, 7, 948Dose-dependent increase in apoptosis
U937Apoptosis (Annexin V)1, 3, 5, 7, 948Dose-dependent increase in apoptosis
Primary AML CellsApoptosis (Annexin V)1, 3, 5, 7, 948Dose-dependent increase in apoptosis
A549Cell Cycle AnalysisNot specified72G2/M phase arrest
HepG2Cell Cycle AnalysisNot specified48S-phase arrest
SMMC-7721Cell Cycle AnalysisNot specified48S-phase arrest
MCF-7HIF-1α Inhibition~1016Prevention of hypoxia-induced HIF-1α increase
HT-29HIF-1α Inhibition~1016Prevention of hypoxia-induced HIF-1α increase

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (reconstituted in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁵ to 5 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[2][4] Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for the detection of changes in protein expression (e.g., HIF-1α, VEGF, Bax, Bcl-2) following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described in the previous protocols for the desired time.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Px12_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Px12 This compound Trx1_red Thioredoxin-1 (Reduced) Px12->Trx1_red Inhibits ROS ↑ ROS Px12->ROS Leads to Trx1_ox Thioredoxin-1 (Oxidized) Trx1_red->Trx1_ox Reduces Substrates Trx1_red->ROS Reduces ASK1 ASK1 Trx1_red->ASK1 Inhibits HIF1a HIF-1α Trx1_red->HIF1a Stabilizes TrxR Thioredoxin Reductase TrxR->Trx1_ox Reduces NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR e- ROS->ASK1 Activates MAPK MAPK Pathway (JNK, p38) ASK1->MAPK Activates Bcl2 Bcl-2 MAPK->Bcl2 Inhibits Bax Bax MAPK->Bax Activates Bcl2->Bax Inhibits VEGF ↓ VEGF Expression HIF1a->VEGF Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound inhibits reduced Thioredoxin-1, leading to increased ROS and apoptosis.

Experimental Workflow

Px12_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell line) px12_prep 2. This compound Preparation (Reconstitute and prepare serial dilutions) cell_seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) treatment 4. This compound Treatment (Incubate for desired duration) cell_seeding->treatment viability 5a. Cell Viability Assay (e.g., MTT) treatment->viability apoptosis 5b. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western 5c. Western Blot (e.g., for HIF-1α, Bax/Bcl-2) treatment->western data_analysis 6. Data Analysis (IC50 calculation, statistical analysis) viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Px-12 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Px-12, a potent inhibitor of thioredoxin-1 (Trx-1). This compound has demonstrated significant anti-tumor activity by inducing apoptosis, cell cycle arrest, and oxidative stress in various cancer cell lines.[1][2][3] Western blotting is an essential technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in key protein expression levels.

Introduction to this compound and its Mechanism of Action

This compound, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that irreversibly inhibits Trx-1 by thioalkylation of a specific cysteine residue.[4] Trx-1 is a key redox-regulating protein that is often overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and inhibition of apoptosis. By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to an increase in reactive oxygen species (ROS), which in turn triggers downstream signaling pathways culminating in cell cycle arrest and apoptosis.[1][2] Key downstream effects of this compound treatment include the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

Key Signaling Pathways Affected by this compound

This compound treatment initiates a cascade of cellular events that can be effectively monitored by Western blot analysis. The primary pathways to investigate include the intrinsic apoptosis pathway, cell cycle regulation, and the oxidative stress response.

Px12_Signaling_Pathway cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle Arrest Px12 This compound Trx1 Thioredoxin-1 (Trx-1) Px12->Trx1 inhibits ROS ↑ Reactive Oxygen Species (ROS) Trx1->ROS suppresses Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax G2M G2/M Arrest ROS->G2M Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Bax->Mitochondria CytoC ↑ Cytochrome c (cytosolic) Mitochondria->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis CyclinB1 ↓ Cyclin B1 G2M->CyclinB1 CDK1 ↓ CDK1 G2M->CDK1

Quantitative Data Presentation

The following tables summarize the expected changes in protein expression levels following this compound treatment, which can be quantified by Western blot analysis.

Table 1: Apoptosis-Related Proteins

Target ProteinExpected Change with this compound TreatmentFunction
Bcl-2DecreaseAnti-apoptotic
BaxIncreasePro-apoptotic
Cleaved Caspase-9IncreaseInitiator caspase
Cleaved Caspase-3IncreaseEffector caspase
Cleaved PARPIncreaseMarker of apoptosis

Table 2: Cell Cycle-Related Proteins (G2/M Arrest)

Target ProteinExpected Change with this compound TreatmentFunction
Cyclin B1DecreaseG2/M transition
CDK1 (Cdc2)DecreaseG2/M transition
Phospho-Histone H3DecreaseMitotic marker

Table 3: Oxidative Stress Markers

Target ProteinExpected Change with this compound TreatmentFunction
SOD1/2VariableAntioxidant enzyme
CatalaseVariableAntioxidant enzyme
4-HNE AdductsIncreaseLipid peroxidation marker

Experimental Protocols

A detailed protocol for Western blot analysis of this compound treated cells is provided below.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture and This compound Treatment Harvest 2. Cell Harvesting Cell_Culture->Harvest Lysis 3. Protein Extraction (Lysis) Harvest->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Sample_Prep_SDS 5. Sample Preparation for SDS-PAGE Quantification->Sample_Prep_SDS SDS_PAGE 6. SDS-PAGE Sample_Prep_SDS->SDS_PAGE Transfer 7. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Signal Detection Secondary_Ab->Detection Analysis 12. Data Analysis and Quantification Detection->Analysis

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, HepG2) in appropriate culture dishes or flasks and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Protein Extraction (Lysis)
  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS and resuspend in RIPA lysis buffer.

  • Lysis: Incubate the cell lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 4: SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Protocol 5: Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ Western blot analysis to investigate the molecular mechanisms of this compound and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

PX-12 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PX-12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as IV-2, is a small-molecule, irreversible inhibitor of Thioredoxin-1 (Trx-1).[1] Trx-1 is a key protein in cellular redox regulation that promotes tumor growth, inhibits apoptosis (programmed cell death), and stimulates the production of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1][2] this compound works by thio-alkylating a specific cysteine residue (Cys73) on Trx-1, which is outside of its catalytic site, leading to the inhibition of its activity.[1] This disruption of the thioredoxin system can lead to an increase in reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells.[3]

Q2: What are the recommended storage and stability conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. It is soluble in DMSO up to 100 mM.[4] As with many chemical compounds, repeated freeze-thaw cycles should be avoided to maintain its stability and efficacy.

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated growth inhibitory effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary between cell lines. Below is a summary of reported IC50 values.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer1.9[1]
HT-29Colon Cancer2.9[1]
A549Lung Cancer~20 (under normoxia)[5]
SMMC-7721Hepatocellular Carcinoma4.05[5]
CAL-27Oral Squamous Cell Carcinoma3.4 (under normoxia), 2.0 (under hypoxia)[5]

Troubleshooting Guides

In Vitro Experiments

Q4: I am not observing the expected level of cytotoxicity with this compound in my cell viability assay (e.g., MTT, XTT). What could be the issue?

A4: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to the table above for reported IC50 values to ensure you are using an appropriate concentration range for your chosen cell line.

  • This compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.

  • Assay Interference: As this compound modulates the cellular redox state, there is a theoretical potential for interference with redox-sensitive viability assays like MTT, which rely on the reduction of a tetrazolium salt by cellular dehydrogenases.[3][6]

    • Recommendation: To confirm your results, consider using an orthogonal assay that measures a different aspect of cell viability, such as a dye-exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

  • Incubation Time: The cytotoxic effects of this compound are time-dependent.[3] Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours) to observe an effect.

Q5: I am having trouble detecting a decrease in HIF-1α protein levels by Western blot after treating my cells with this compound under hypoxic conditions. What are some common pitfalls?

A5: Detecting changes in HIF-1α protein levels can be challenging due to its rapid degradation under normoxic conditions. Here are some critical points to consider:

  • Rapid Sample Preparation: The half-life of HIF-1α is very short in the presence of oxygen. It is crucial to lyse the cells and prepare your protein samples as quickly as possible, keeping them on ice at all times.

  • Use of Inhibitors: Include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target protein.

  • Positive Controls: Always include a positive control, such as cells treated with a known HIF-1α stabilizing agent (e.g., CoCl2 or desferrioxamine) or a commercially available hypoxic cell lysate. This will help you to confirm that your antibody and detection system are working correctly.

  • Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus to act as a transcription factor, preparing nuclear extracts can enrich for the protein and improve its detection.

  • Loading Amount: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane on your gel.

In Vivo Experiments

Q6: My in vivo experiments with this compound are producing a strong, unpleasant odor. What is the cause, and how can I manage it?

A6: The pungent odor is a known issue associated with this compound administration in vivo and was a limiting factor in clinical trials.[7][8]

  • Cause: The odor is due to a metabolite of this compound, 2-butanethiol.[7][8]

  • Mitigation and Safety:

    • Ventilation: All procedures involving this compound and the housing of treated animals should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection. In cases of high potential exposure, consider respiratory protection.[9]

    • Waste Disposal: Dispose of all contaminated materials (e.g., bedding, unused drug solutions) as hazardous waste in sealed containers, following your institution's environmental health and safety guidelines.[9][10]

    • Odor Neutralization: While household remedies are generally ineffective against thiols, commercially available odor neutralizers designed for skunk spray, which also contains thiols, may be effective for cleaning contaminated surfaces.[11] A solution of hydrogen peroxide, baking soda, and liquid dish soap has been reported to chemically neutralize skunk spray.[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for HIF-1α
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time under normoxic or hypoxic (e.g., 1% O2) conditions.

  • Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 7.5% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

PX12_Signaling_Pathway cluster_0 Cellular Effects PX12 This compound Trx1_active Trx-1 (Active) PX12->Trx1_active Inhibits Trx1_inactive Trx-1 (Inactive) HIF1a_stabilization HIF-1α Stabilization Trx1_active->HIF1a_stabilization Promotes Apoptosis Apoptosis Trx1_active->Apoptosis Inhibits VEGF_production VEGF Production HIF1a_stabilization->VEGF_production Tumor_Growth Tumor Growth & Angiogenesis VEGF_production->Tumor_Growth

Caption: this compound signaling pathway.

PX12_Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_extraction Protein Extraction (for Western Blot) treatment->protein_extraction data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot Western Blot Analysis (e.g., for HIF-1α) protein_extraction->western_blot western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: A typical experimental workflow for this compound.

References

Technical Support Center: Optimizing Px-12 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thioredoxin-1 (Trx-1) inhibitor, Px-12, in in vivo studies.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key protein in cellular redox regulation and is often overexpressed in cancer cells, where it contributes to tumor growth, proliferation, and resistance to apoptosis.[3] this compound works by covalently binding to a specific cysteine residue (Cys73) on Trx-1, which inactivates the protein.[2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which can trigger cancer cell death (apoptosis).[4] Additionally, this compound has been shown to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are crucial for tumor angiogenesis and survival.[1][3]

Q2: What are the common challenges encountered when working with this compound in vivo?

Researchers may encounter several challenges during in vivo studies with this compound. These can include:

  • Dosage Optimization: Determining the optimal dose that balances anti-tumor efficacy with acceptable toxicity.

  • Formulation and Solubility: this compound has limited solubility in aqueous solutions, which can make formulation for in vivo administration challenging.

  • Toxicity: Observed toxicities in preclinical and clinical studies include pneumonitis and a characteristic pungent odor from a metabolite.[3][5]

  • Rapid Metabolism: this compound is rapidly metabolized in vivo, resulting in low plasma concentrations of the parent compound.[5]

  • Monitoring Efficacy: Assessing the biological effect of this compound can require more than just measuring tumor volume.

Troubleshooting Guides

Dosage Optimization

Problem: I am unsure of what dose of this compound to start with for my mouse xenograft study.

Solution:

Based on published preclinical studies, a common starting dose for this compound administered intraperitoneally (i.p.) in mice is in the range of 10-25 mg/kg. For example, a dose of 12 mg/kg i.p. has been used in mice with MCF-7 tumor xenografts. Another study in mice used a dose of 25 mg/kg. It is recommended to start with a dose in this range and perform a dose-escalation study to determine the optimal dose for your specific cancer model and experimental conditions.

Experimental Protocol: Dose Escalation Study in Mice

  • Animal Model: Use a relevant tumor xenograft or syngeneic mouse model.

  • Group Allocation: Divide mice into several groups (e.g., vehicle control, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound).

  • Administration: Administer this compound intraperitoneally according to your desired schedule (e.g., daily, every other day).

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

    • Observe animals for any signs of distress or adverse effects.

  • Endpoint: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.

Formulation and Administration

Problem: I am having difficulty dissolving this compound for in vivo administration.

Solution:

This compound has low aqueous solubility. A common approach for formulating this compound for intraperitoneal injection in mice is to use a co-solvent system. While specific formulations from every study are not always published, a general approach involves dissolving this compound in a small amount of an organic solvent like DMSO first, and then diluting it with a vehicle suitable for injection, such as corn oil or a solution containing polyethylene glycol (PEG) and saline.

Recommended Vehicle for Intraperitoneal Injection:

A suggested vehicle composition is a mixture of DMSO, PEG300/PEG400, Tween-80, and saline. It is crucial to keep the final concentration of DMSO low (ideally below 2%) to minimize toxicity to the animals.

Experimental Protocol: this compound Formulation

  • Initial Dissolution: Dissolve the required amount of this compound powder in a minimal volume of DMSO.

  • Co-solvent Addition: Add PEG300 or PEG400 to the DMSO/Px-12 mixture.

  • Surfactant Addition: Add Tween-80 to improve solubility and stability.

  • Final Dilution: Bring the solution to the final desired volume with sterile saline.

  • Verification: Ensure the final solution is clear and free of precipitation before injection.

Managing Side Effects

Problem: I have noticed a strong, unpleasant odor in the animal facility after administering this compound.

Solution:

This pungent odor is a known characteristic associated with a metabolite of this compound, 2-butanethiol.[3] While this is an expected outcome, it is important to manage it to ensure a safe and comfortable environment for both the animals and the research staff.

Recommendations:

  • Ventilation: Ensure adequate ventilation in the animal housing rooms.

  • Cage Changes: Increase the frequency of cage changes for the animals treated with this compound.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including lab coats and gloves, when handling the animals and their bedding.

  • Communication: Inform animal care staff about the expected odor so they are aware and can take necessary precautions.

Monitoring Efficacy

Problem: Tumor volume measurements alone may not be fully capturing the biological effect of this compound.

Solution:

Since this compound's mechanism of action involves inhibiting Trx-1 and inducing oxidative stress, monitoring pharmacodynamic markers in addition to tumor growth can provide a more comprehensive assessment of its efficacy.

Recommended Pharmacodynamic Assays:

  • Trx-1 Activity Assay: Measure the redox activity of Trx-1 in tumor lysates from treated and control animals. A decrease in Trx-1 activity would indicate target engagement.

  • Immunohistochemistry (IHC): Stain tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) to assess the cellular response to this compound.

  • Western Blotting: Analyze protein levels of downstream targets of the Trx-1 pathway, such as HIF-1α and VEGF, in tumor lysates.[1]

  • Flow Cytometry: Analyze immune cell populations within the tumor microenvironment to see if this compound treatment modulates the anti-tumor immune response.

Data Summary

Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies

Animal ModelTumor TypeRoute of AdministrationDosageDosing ScheduleOutcomeReference
MiceMCF-7 Breast Cancer XenograftIntraperitoneal (i.p.)12 mg/kgNot specifiedDecreased HIF-1α and VEGF protein levels, and microvessel density.(Selleckchem)
MiceHT-29 Colon Cancer XenograftNot specifiedNot specifiedNot specifiedIn vivo antitumor activity.[2]
MiceOsteosarcomaIntraperitoneal (i.p.)Not specifiedDailySuppressed local tumor progression.[6]
MiceNon-tumor bearingIntraperitoneal (i.p.)25 mg/kgSingle doseLowered plasma Trx-1 levels.(ResearchGate)

Visualizations

Px12_Signaling_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Active) Px12->Trx1 Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) Trx1->Trx1_inactive CellGrowth Tumor Cell Growth & Proliferation Trx1->CellGrowth Promotes ROS Increased ROS Trx1_inactive->ROS Leads to HIF1a HIF-1α Trx1_inactive->HIF1a Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CellGrowth Inhibits VEGF VEGF HIF1a->VEGF Regulates Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->CellGrowth

Caption: this compound signaling pathway.

experimental_workflow start Start: In Vivo Study with this compound formulation 1. This compound Formulation (e.g., DMSO/PEG/Tween/Saline) start->formulation dosing 2. Dose Escalation Study (e.g., 10, 25, 50 mg/kg i.p.) formulation->dosing monitoring 3. Efficacy & Toxicity Monitoring dosing->monitoring tumor_vol Tumor Volume Measurement monitoring->tumor_vol body_wt Body Weight Monitoring monitoring->body_wt clinical_signs Clinical Observations monitoring->clinical_signs pd_analysis 4. Pharmacodynamic Analysis monitoring->pd_analysis trx1_activity Trx-1 Activity Assay pd_analysis->trx1_activity ihc IHC for Apoptosis/Proliferation pd_analysis->ihc western Western Blot for HIF-1α/VEGF pd_analysis->western end End: Data Analysis & Interpretation pd_analysis->end

Caption: Experimental workflow for this compound in vivo studies.

References

Px-12 Technical Support Center: Solution Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Px-12 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For most in vitro applications, DMSO is the recommended solvent.

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: Proper storage is crucial to maintain the stability of this compound. Recommendations are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[1]
4°CUp to 2 yearsFor shorter-term storage, ensure the container is well-sealed.
Stock Solution (in DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 yearSuitable for shorter-term storage of aliquoted solutions.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the solution is thoroughly mixed by vortexing. For long-term storage, it is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

Q4: Is this compound sensitive to air or moisture?

A4: While specific data on the air and moisture sensitivity of this compound is not extensively published, its chemical structure, containing a disulfide bond and an imidazole ring, suggests potential sensitivity. It is best practice to handle the solid compound and its solutions in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture, which could potentially lead to degradation.[3][4][5][6][7]

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -20°C or -80°C. If a working solution is prepared for an experiment, it should be used as fresh as possible.

Troubleshooting Guide

Issue: I am having trouble dissolving this compound in my chosen solvent.

  • Possible Cause: The solvent may not be of high enough purity (e.g., contains water).

    • Solution: Use fresh, anhydrous grade solvent. DMSO is hygroscopic and can absorb moisture from the air, which may affect solubility.

  • Possible Cause: The concentration you are trying to achieve is too high.

    • Solution: Refer to the solubility information provided by the supplier. Gentle warming and vortexing can aid dissolution, but be cautious of potential degradation at higher temperatures.

Issue: I am observing unexpected or inconsistent results in my experiments.

  • Possible Cause: The this compound solution may have degraded.

    • Solution: Ensure that the stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If you suspect degradation, a stability analysis using a method like HPLC is recommended (see Experimental Protocols section).

  • Possible Cause: The compound may have precipitated out of solution.

    • Solution: Before use, visually inspect the solution for any precipitates. If precipitates are observed, try to redissolve them by gentle warming and vortexing. If the precipitate does not redissolve, it is best to prepare a fresh solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a sterile environment, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: Example of a High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

Objective: To provide a general HPLC method that can be adapted to assess the purity and stability of this compound in solution. Note: This is a general protocol and may require optimization for your specific instrumentation and requirements.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Prepare a known concentration of a this compound reference standard in the mobile phase.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the this compound solution that has been stored under specific conditions (e.g., -20°C for 1 month).

  • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of this compound remaining to assess its stability.

Visualizations

Px12_Troubleshooting_Workflow This compound Experimental Issues Troubleshooting start Unexpected Experimental Results check_solubility Check for Precipitation in Solution start->check_solubility check_degradation Suspect Compound Degradation start->check_degradation solubility_issue Precipitate Observed? check_solubility->solubility_issue degradation_issue Solution Stored Correctly? check_degradation->degradation_issue solubility_issue->check_degradation No redissolve Warm and Vortex to Redissolve solubility_issue->redissolve Yes check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) degradation_issue->check_storage No run_hplc Perform HPLC Analysis for Purity degradation_issue->run_hplc Yes prepare_fresh Prepare Fresh Solution redissolve->prepare_fresh Fails troubleshoot_assay Troubleshoot Other Assay Parameters redissolve->troubleshoot_assay Succeeds new_stock Use New Stock Aliquot check_storage->new_stock hplc_ok Purity >95%? run_hplc->hplc_ok hplc_ok->troubleshoot_assay Yes hplc_ok->new_stock No Thioredoxin_Signaling_Pathway Simplified Thioredoxin-1 Signaling Inhibition by this compound TrxR Thioredoxin Reductase (TrxR) Trx1_red Thioredoxin-1 (Reduced) TrxR->Trx1_red Reduces NADPH NADPH NADPH->TrxR Trx1_ox Thioredoxin-1 (Oxidized) Trx1_ox->TrxR Trx1_red->Trx1_ox Reduces Substrates Downstream Downstream Targets (e.g., ASK1, NF-κB) Trx1_red->Downstream Regulates Px12 This compound Px12->Trx1_red Inhibits Cell_Pro Cell Proliferation & Survival Downstream->Cell_Pro Px12_Degradation_Pathway Hypothetical this compound Degradation Pathways Px12 This compound (2-(sec-butyldisulfanyl)-1H-imidazole) Hydrolysis Hydrolysis (Moisture) Px12->Hydrolysis Oxidation Oxidation (Air) Px12->Oxidation Disulfide_cleavage Disulfide Bond Cleavage Products Hydrolysis->Disulfide_cleavage Imidazole_opening Imidazole Ring Opening Products Hydrolysis->Imidazole_opening Thiosulfinate Thiosulfinate Formation Oxidation->Thiosulfinate

References

Technical Support Center: Px-12 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Px-12, a thioredoxin-1 (Trx-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (1-methylpropyl 2-imidazolyl disulfide) is a small molecule that acts as an irreversible inhibitor of thioredoxin-1 (Trx-1).[1][2][3] Trx-1 is a key protein in cellular redox regulation that is often overexpressed in cancer cells, contributing to their growth, survival, and resistance to chemotherapy.[2] this compound works by thio-alkylating a critical cysteine residue (Cys73) on Trx-1, which is outside its conserved redox catalytic site, leading to its inactivation.[1] This inhibition disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[4]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is soluble in DMSO up to 100 mM.[3] For long-term storage, a stock solution in DMSO can be kept at -80°C for up to two years or at -20°C for up to one year.[1] For experimental use, dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.

Q3: What are the known mechanisms of resistance to this compound?

A3: A primary mechanism of resistance to this compound is mediated by hydrogen sulfide (H₂S).[5] Cancer cells with high levels of the H₂S-producing enzyme cystathionine γ-lyase (CSE) have shown increased resistance to this compound.[5] H₂S can contribute to resistance through multiple mechanisms, including the induction of thiol activity in various proteins and direct inactivation of this compound.[5]

Q4: Are there any strategies to overcome this compound resistance?

A4: Yes, targeting the H₂S pathway is a key strategy. This can be achieved by using inhibitors of H₂S-producing enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Aminooxyacetic acid (AOAA) is a commonly used inhibitor of CBS.[6][7][8] Combining this compound with such inhibitors may enhance its therapeutic efficacy.[5] Additionally, combination therapy with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), has been shown to have a synergistic anti-tumor effect with this compound.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in MTT cell viability assays.

  • Question: I'm observing an increase in absorbance at higher concentrations of this compound in my MTT assay, suggesting increased viability, which is counterintuitive. What could be the cause?

  • Answer: This can be an artifact of the assay chemistry. This compound is a disulfide-containing compound and can be thiol-reactive. It may directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal for cell viability.

    • Solution 1: Include a "no-cell" control. Prepare wells with your complete media and the various concentrations of this compound but without cells. This will allow you to measure the direct reduction of MTT by this compound and subtract this background from your experimental values.

    • Solution 2: Use an alternative viability assay. Consider using an assay that does not rely on tetrazolium reduction, such as a crystal violet assay or a resazurin-based assay, which may be less prone to interference from thiol-reactive compounds.

    • Solution 3: Microscopic examination. Always visually inspect your cells under a microscope before adding the MTT reagent. This will give you a qualitative assessment of cell death and help you determine if the MTT results are concordant with the observed phenotype.

Issue 2: High background or false positives in Annexin V apoptosis assays.

  • Question: My Annexin V/Propidium Iodide (PI) flow cytometry data shows a high percentage of apoptotic cells in my negative control group treated with this compound, or the staining is diffuse. What is happening?

  • Answer: this compound's mechanism of inducing oxidative stress can lead to membrane lipid peroxidation, which might affect the integrity of the cell membrane and lead to non-specific binding of Annexin V. Additionally, rough handling of cells during harvesting can cause membrane damage.

    • Solution 1: Gentle cell handling. When harvesting adherent cells, use a gentle dissociation reagent and avoid vigorous pipetting. For suspension cells, centrifuge at a low speed.

    • Solution 2: Titrate Annexin V. The optimal concentration of Annexin V can vary between cell lines. Titrate the amount of Annexin V to find the concentration that gives the best separation between positive and negative populations with minimal background.

    • Solution 3: Use a fixable viability dye. Instead of PI, consider using a fixable viability dye before Annexin V staining. This can provide a more robust discrimination between live and dead cells.

    • Solution 4: Modified staining protocol. A modified protocol that includes a fixation step with 1% formaldehyde after initial staining, followed by treatment with RNase, can help reduce false positives caused by propidium iodide staining of cytoplasmic RNA in cells with compromised membranes.[9]

Issue 3: Difficulty in detecting a clear ROS signal with DCFDA.

  • Question: I'm not seeing a significant increase in fluorescence with the DCFDA/H2DCFDA assay after treating cells with this compound, even though I expect an increase in ROS. Why might this be?

  • Answer: The timing of the measurement is critical, as the ROS burst can be transient. Also, the probe itself can have limitations.

    • Solution 1: Optimize the time course. Perform a time-course experiment to determine the peak of ROS production after this compound treatment. This could range from a few minutes to several hours.

    • Solution 2: Use a positive control. Include a known ROS inducer, such as H₂O₂, to ensure that the assay is working correctly in your hands.

    • Solution 3: Consider alternative ROS probes. DCFH-DA can be prone to auto-oxidation and may not be sensitive to all ROS species. Consider using other probes like MitoSOX Red for mitochondrial superoxide detection.

    • Solution 4: Protect from light. DCFDA and its fluorescent product are light-sensitive. Ensure all steps are performed in the dark to avoid photobleaching and artificial signal generation.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer1.972
HT-29Colon Cancer2.972
DLD-1Colorectal CancerNot specifiedNot specified
SW620Colorectal CancerNot specifiedNot specified
A549Lung Cancer~2072
HepG2Hepatocellular Carcinoma30.3024
HepG2Hepatocellular Carcinoma6.3248
SMMC-7721Hepatocellular Carcinoma25.1524
SMMC-7721Hepatocellular Carcinoma13.3848

Data compiled from multiple sources.[1][3][10]

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a "no-cell" control for each this compound concentration.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Subtract the absorbance of the "no-cell" control from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Intracellular ROS using DCFDA

Objective: To measure the generation of reactive oxygen species in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (phenol red-free recommended)

  • This compound stock solution (in DMSO)

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

  • H₂O₂ (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of medium containing the desired concentrations of this compound or H₂O₂ as a positive control.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.

Visualizations

Px12_Mechanism_of_Action Px12 This compound Trx1_reduced Thioredoxin-1 (Trx1) (Reduced) Px12->Trx1_reduced Inactivates Trx1_inactive Inactive Trx1 (Thio-alkylated) ROS Increased ROS (Oxidative Stress) Trx1_inactive->ROS Leads to ASK1_active Active ASK1 Trx1_inactive->ASK1_active Releases inhibition of Apoptosis Apoptosis ROS->Apoptosis Induces ASK1_active->Apoptosis Induces

Caption: this compound mechanism of action leading to apoptosis.

Px12_Resistance_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx1) Px12->Trx1 Inhibits Apoptosis Apoptosis Trx1->Apoptosis (leads to) H2S Hydrogen Sulfide (H₂S) H2S->Px12 Inactivates Resistance This compound Resistance H2S->Resistance Promotes CSE_CBS CSE/CBS Enzymes CSE_CBS->H2S Produces AOAA AOAA (CBS Inhibitor) AOAA->CSE_CBS Inhibits

Caption: H₂S-mediated resistance to this compound and its inhibition.

Experimental_Workflow_Viability start Seed Cells in 96-well Plate treat Treat with this compound (24-72h) start->treat add_mtt Add MTT Reagent (3-4h) treat->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Analyze Data read->end

Caption: Workflow for MTT cell viability assay.

References

Px-12 Technical Support Center: Troubleshooting Unexpected Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-target effects of Px-12, an investigational inhibitor of Thioredoxin-1 (Trx-1). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing effects on cell morphology and mitosis that are inconsistent with Trx-1 inhibition alone. What could be the cause?

A1: this compound has a known off-target activity of inhibiting tubulin polymerization.[1] This can lead to disruption of the microtubule network, resulting in altered cell shape, mitotic arrest, and ultimately, apoptosis. If you are observing such phenotypes, it is crucial to consider the concentration of this compound being used.

Q2: At what concentration does this compound begin to inhibit tubulin polymerization?

A2: While a specific IC50 value for this compound's inhibition of tubulin polymerization has not been definitively established in publicly available literature, in vitro studies have shown that this compound affects tubulin polymerization at concentrations ranging from 0.1 to 100 µM. It is important to note that the anti-tumor activity of this compound in preclinical models is associated with the inhibition of HIF-1α and VEGF expression, which are downstream of its primary target, Trx-1.[1]

Q3: We are conducting in vivo studies and observing respiratory distress in our animal models. What could be the underlying reason?

A3: Clinical trials with this compound have reported respiratory irritation, cough, and in some cases, reversible chemical pneumonitis as dose-limiting toxicities.[1] These effects are thought to be related to the metabolic breakdown of this compound. One of its metabolites is 2-butanethiol, a volatile compound with a strong, pungent odor. The exact mechanism of this compound-induced pneumonitis is still under investigation, but it is a critical adverse effect to monitor in preclinical and clinical studies.

Q4: What is the primary mechanism of action of this compound?

A4: The primary, on-target mechanism of this compound is the irreversible inhibition of Thioredoxin-1 (Trx-1).[1] this compound achieves this by thioalkylating the Cys73 residue in a non-catalytic domain of Trx-1.[1] Trx-1 is a key protein in cellular redox balance and is involved in the regulation of several transcription factors, including NF-κB, AP-1, and HIF-1α.[1]

Troubleshooting Guides

Issue 1: Distinguishing On-Target vs. Off-Target Effects in Cell-Based Assays

If you are uncertain whether your observed cellular phenotype is due to Trx-1 inhibition or off-target effects on tubulin, consider the following experimental workflow:

experimental_workflow cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Interpretation start Observe Unexpected Phenotype (e.g., Mitotic Arrest) exp1 Dose-Response Experiment with this compound start->exp1 exp2 Compare with Known Tubulin Inhibitor (e.g., Colchicine, Vinblastine) start->exp2 exp3 Compare with Specific Trx-1 Inhibitor (if available) or Trx-1 siRNA start->exp3 analysis1 Determine EC50 for Phenotype exp1->analysis1 analysis2 Determine IC50 for Trx-1 Activity exp3->analysis2 analysis3 Compare Phenotypic EC50 with Trx-1 IC50 analysis1->analysis3 analysis2->analysis3 interp1 EC50 (phenotype) >> IC50 (Trx-1) Suggests Off-Target Effect analysis3->interp1 interp2 EC50 (phenotype) ≈ IC50 (Trx-1) Suggests On-Target Effect analysis3->interp2

Figure 1. Experimental workflow to differentiate on-target from off-target effects.

Methodology for Key Experiments:

  • Dose-Response Experiment: Treat cells with a wide range of this compound concentrations and quantify the phenotype of interest (e.g., percentage of cells in mitosis, cell viability).

  • Trx-1 Activity Assay: Measure the activity of Trx-1 in cell lysates treated with the same concentrations of this compound. This can be done using a commercially available Trx-1 activity assay kit.

  • Comparison with Controls: Parallel experiments with a known tubulin inhibitor (e.g., colchicine) and a specific Trx-1 inhibitor or siRNA will help to benchmark the observed effects.

Issue 2: Investigating this compound Inhibition of Tubulin Polymerization

To directly assess the effect of this compound on tubulin polymerization, a cell-free biochemical assay is recommended.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Light Scattering)

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • Temperature-controlled spectrophotometer with a 340 nm filter

  • Procedure: a. On ice, prepare a reaction mixture containing tubulin in polymerization buffer. b. Add GTP to the reaction mixture. c. Add various concentrations of this compound or vehicle control (DMSO) to the reaction tubes. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls. d. Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C. e. Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time for each concentration of this compound.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The extent of polymerization is represented by the plateau of the curve.

    • Calculate the IC50 value for this compound's inhibition of tubulin polymerization by plotting the percentage of inhibition against the log of this compound concentration.

This compound Signaling Pathways

The following diagram illustrates the known on-target and off-target signaling pathways of this compound.

Px12_Signaling cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Px12_on This compound Trx1 Thioredoxin-1 (Trx-1) Px12_on->Trx1 Inhibits HIF1a HIF-1α Trx1->HIF1a Activates NFkB NF-κB Trx1->NFkB Activates AP1 AP-1 Trx1->AP1 Activates VEGF VEGF HIF1a->VEGF TumorGrowth Tumor Growth & Angiogenesis VEGF->TumorGrowth NFkB->TumorGrowth AP1->TumorGrowth Px12_off This compound Tubulin Tubulin Px12_off->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Figure 2. On-target and off-target signaling pathways of this compound.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
On-Target Activity
Trx-1 InhibitionIrreversible thioalkylation of Cys73Purified Trx-1[1]
Off-Target Activity
Tubulin Polymerization InhibitionObserved at 0.1 - 100 µMCell-free assay
In Vivo Toxicity (Clinical Trials)
Dose-Limiting ToxicityReversible chemical pneumonitisHuman Patients[1]
Common Adverse EventsPungent odor (due to 2-butanethiol metabolite), respiratory irritation, coughHuman Patients[1]

Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always consult the primary literature and conduct their own validation experiments.

References

Px-12 Technical Support Center: Animal Model Toxicity & Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of Px-12 observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

The toxicity of this compound is intrinsically linked to its mechanism of action as an inhibitor of Thioredoxin-1 (Trx-1). By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in oxidative stress can trigger a cascade of events, including mitochondria-mediated apoptosis, which is a key mechanism of its anti-tumor activity but also a contributor to its toxic effects.

Q2: What are the most common side effects observed in animal models?

The most consistently reported side effect in animal studies, particularly in rats, is local phlebitis (inflammation of the veins) at the injection site when this compound is administered intravenously. This observation has directly informed the administration protocol in human clinical trials, where central venous catheters are often recommended. Another notable effect, also observed in humans, is a pungent odor from the expired metabolite, 2-butanethiol.

Q3: Has a severe toxic dose been established in any animal model?

Yes, in rats, a dose of 90 mg/m² administered daily for five days has been identified as a severe toxic dose, with local phlebitis being the primary manifestation of this toxicity.[1] This finding was critical in establishing a safe starting dose for Phase I human clinical trials, which was set at one-tenth of this severe toxic dose.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Local inflammation and irritation at the injection site (Phlebitis) High concentration of this compound, rapid infusion rate, or sensitivity of the animal model to the drug formulation.Consider diluting the this compound formulation further. Slowing the infusion rate may also mitigate this effect. For rodent studies, rotating injection sites can be beneficial. In larger animal models, the use of a central venous catheter, as is done in human trials, could be explored.
Unexpected animal mortality at lower than anticipated doses The specific animal strain or species may have a higher sensitivity to this compound. Potential for off-target effects or rapid induction of systemic oxidative stress.It is crucial to perform a dose-range finding study in the specific animal model being used. Start with very low doses and escalate gradually while closely monitoring for any signs of toxicity. Ensure that the vehicle control group is showing no adverse effects.
Signs of respiratory distress While primarily a dose-limiting toxicity in humans (reversible chemical pneumonitis), high doses in animal models could potentially lead to lung-related adverse effects.Monitor respiratory rate and effort closely, especially at higher dose levels. If respiratory distress is observed, consider reducing the dose or discontinuing the experiment for that animal and performing a necropsy to examine for lung pathology.
Strong, unusual odor emanating from the animals This is an expected consequence of the metabolism of this compound to volatile 2-butanethiol.Ensure adequate ventilation in animal housing and procedure rooms. While the odor itself is not a sign of toxicity, it confirms systemic exposure to the drug.

Quantitative Toxicity Data

Due to the limited publicly available preclinical toxicology data, a comprehensive table of LD50 and NOAEL values across multiple species cannot be provided at this time. The following table summarizes the key quantitative finding from the available literature.

Animal Model Parameter Dose Observed Effect Reference
RatSevere Toxic Dose90 mg/m²/day for 5 days (intravenous)Major toxicity was local phlebitis.[1]

Experimental Protocols

Detailed experimental protocols for the pivotal preclinical toxicology studies are not fully available in the public domain. However, based on standard practices for such studies, a general methodology can be outlined.

General Protocol for Intravenous Toxicity Study in Rats:

  • Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Animals are acclimated for at least one week prior to the study.

  • Grouping: Animals are randomized into control (vehicle) and this compound treatment groups. A typical study might include low, mid, and high dose groups.

  • Drug Formulation: this compound is formulated in a suitable vehicle for intravenous administration.

  • Administration: The drug is administered via tail vein injection daily for a specified duration (e.g., 5 days).

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. The injection site is monitored for signs of local irritation.

  • Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Blood Analysis: Blood samples are collected for hematology and clinical chemistry analysis to assess effects on various organ systems.

Visualizations

Below are diagrams illustrating the mechanism of this compound toxicity and a generalized workflow for a preclinical toxicity assessment.

Px12_Toxicity_Pathway Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Reduced form) Px12->Trx1 Inhibits Trx1_inactive Thioredoxin-1 (Trx-1) (Oxidized/Inactive) Trx1->Trx1_inactive ROS Increased Reactive Oxygen Species (ROS) Trx1_inactive->ROS Leads to Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cell_Damage Cellular Damage & Toxicity Apoptosis->Cell_Damage

Caption: this compound mechanism of toxicity.

Preclinical_Toxicity_Workflow cluster_0 Study Design cluster_1 In-Life Phase cluster_2 Post-Life Phase cluster_3 Data Analysis & Reporting Dose_Selection Dose Range Finding Dosing Drug Administration (e.g., IV, 5 days) Dose_Selection->Dosing Animal_Model Select Animal Model (e.g., Rat, Mouse) Animal_Model->Dose_Selection Observations Clinical Observations (Body weight, behavior) Dosing->Observations Blood_Sampling Blood Collection (Hematology, Chemistry) Dosing->Blood_Sampling Necropsy Necropsy & Organ Weights Observations->Necropsy Data_Analysis Statistical Analysis Blood_Sampling->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis Toxicity_Profile Determine Toxicity Profile (e.g., NOAEL) Data_Analysis->Toxicity_Profile Report Final Report Toxicity_Profile->Report

Caption: Generalized preclinical toxicity workflow.

References

Technical Support Center: Improving the Bioavailability of Px-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Px-12, a potent inhibitor of Thioredoxin-1 (Trx-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the pre-clinical and clinical development of this compound, with a specific focus on its bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that irreversibly inhibits Thioredoxin-1 (Trx-1).[1] Trx-1 is a key protein in cellular redox regulation and is overexpressed in many cancers, contributing to tumor growth, resistance to apoptosis, and angiogenesis.[1][2] By inhibiting Trx-1, this compound disrupts these processes, leading to anti-tumor effects.[1][2]

Q2: We are observing very low or undetectable plasma concentrations of this compound in our animal studies after intravenous administration. Is this expected?

Yes, this is a known characteristic of this compound. Clinical studies have also reported that this compound is often undetectable in plasma following infusion.[3] This is attributed to its rapid and irreversible binding to plasma proteins and other components, leading to low concentrations of the free, unbound drug.[4]

Q3: What are the main challenges associated with the bioavailability of this compound?

The primary challenges in achieving adequate bioavailability for this compound stem from its physicochemical properties. It has low predicted aqueous solubility and a high affinity for plasma components, leading to rapid clearance of the free drug from circulation.

Q4: What are some potential strategies to improve the bioavailability of this compound?

Several formulation strategies can be explored to enhance the systemic exposure of this compound. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from rapid clearance and potentially improve its pharmacokinetic profile.

  • Liposomal formulations: Liposomes can serve as carriers to improve the solubility and circulation time of this compound.

  • Solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.

  • Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving this compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound upon dilution of a stock solution.

  • Inconsistent results in cell-based assays.

Possible Causes:

  • This compound has a predicted low water solubility of 0.783 mg/mL.

Troubleshooting Steps:

  • Solvent Selection: this compound is reported to be soluble in DMSO and ethanol.[5] For in vitro studies, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in cell cultures.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH. While this compound is not strongly ionizable, exploring a pH range of 4-8 for your vehicle may be beneficial.[6]

  • Use of Solubilizing Excipients: For in vivo studies, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol, or surfactants like Tween-80 in the formulation to improve solubility.[6][7]

Issue 2: Low Systemic Exposure in Animal Models

Symptoms:

  • Undetectable or very low plasma concentrations of this compound in pharmacokinetic studies.

  • Lack of a clear dose-response relationship in efficacy studies.

Possible Causes:

  • Rapid binding to plasma proteins and other blood components.

  • Rapid metabolism and clearance.

Troubleshooting Steps:

  • Formulation Optimization: Explore advanced formulation strategies as mentioned in the FAQs (nanoparticles, liposomes, etc.) to protect this compound from rapid clearance.

  • Route of Administration: While intravenous administration is common in early studies, consider alternative routes like intraperitoneal or subcutaneous injection, which may alter the absorption and distribution profile.

  • Pharmacokinetic Modeling: Develop a pharmacokinetic model to better understand the distribution and elimination of this compound. This can help in designing more effective dosing regimens.

  • Quantification of Metabolites: In addition to the parent drug, quantify the major metabolites of this compound, such as 2-mercaptoimidazole, to get a more complete picture of its disposition.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂N₂S₂PubChem
Molecular Weight188.31 g/mol MedChemExpress[8]
Predicted Water Solubility0.783 mg/mLDrugBank Online[1]
LogP2.77 - 2.78DrugBank Online[1]
Solubility in DMSO≥ 44.7 mg/mLMedChemExpress[8]
Solubility in Ethanol50 mg/mL (with sonication)MedChemExpress[8]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

This protocol is a general guideline for assessing the dissolution of different this compound formulations.

Objective: To determine the rate and extent of this compound dissolution from a formulated product in a simulated physiological fluid.

Materials:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • This compound formulation

  • HPLC system for quantification

Method:

  • Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.

  • Place a known amount of the this compound formulation into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general method to assess the intestinal permeability of this compound.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • This compound solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for quantification

Method:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the pharmacokinetics of a this compound formulation in mice.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following intravenous administration in mice.

Materials:

  • Male or female CD-1 or C57BL/6 mice

  • This compound formulation

  • Dosing syringes and needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS for quantification

Method:

  • Acclimate the mice for at least 3 days before the study.

  • Administer the this compound formulation via intravenous injection (e.g., tail vein) at a specific dose.

  • At designated time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital or saphenous vein puncture) into heparinized tubes.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of this compound versus time.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Px12_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Px12_ext This compound Px12_int This compound Px12_ext->Px12_int Trx1_ox Thioredoxin-1 (Oxidized) Trx1_red Thioredoxin-1 (Reduced) Trx1_ox->Trx1_red ASK1 ASK1 Trx1_red->ASK1 Inhibits Trx1_red_nuc Thioredoxin-1 (Reduced) Trx1_red->Trx1_red_nuc Translocation TrxR Thioredoxin Reductase TrxR->Trx1_ox Reduces NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR e- Apoptosis Apoptosis ASK1->Apoptosis Induces Px12_int->Trx1_red Inhibits Px12_int->Trx1_red_nuc Inhibits HIF1a HIF-1α VEGF VEGF Transcription HIF1a->VEGF Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Trx1_red_nuc->HIF1a Stabilizes

Figure 1: Simplified signaling pathway of this compound action. This compound inhibits the reduced form of Thioredoxin-1 (Trx-1), leading to the activation of the pro-apoptotic ASK1 pathway and the destabilization of HIF-1α, which in turn reduces VEGF transcription and angiogenesis.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Nanoparticles, Liposomes) Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Formulation->Permeability PK_study Pharmacokinetic Study (Animal Model) Dissolution->PK_study Permeability->PK_study Efficacy_study Efficacy Study (Tumor Model) PK_study->Efficacy_study

References

Technical Support Center: Px-12 In Vivo Delivery and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Px-12 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1] By inhibiting Trx-1, this compound disrupts the cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS), a state known as oxidative stress.[2] This oxidative stress can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the activation of caspase-3 and programmed cell death (apoptosis) in cancer cells.[1]

Q2: What are the common routes of administration for this compound in vivo?

Based on clinical trial data and preclinical studies, the most common route of administration for this compound is intravenous (IV) infusion.[1][3] Intraperitoneal (IP) injection is another potential route for preclinical models, offering a simpler alternative to IV administration. The choice of administration route will depend on the specific experimental design and objectives.

Q3: How should I prepare a this compound formulation for in vivo injection?

Q4: What are the potential adverse effects of this compound in vivo?

Clinical trials with this compound have reported a notable, pungent odor from the expired breath of patients, which is caused by a metabolite, 2-butanethiol.[1] At higher doses, reversible pneumonitis has been observed as a dose-limiting toxicity.[1] In preclinical studies, it is important to monitor the animals for any signs of respiratory distress, weight loss, or changes in behavior. If a strong odor is detected from the animals, it is an indication of this compound metabolism.

Q5: How can I monitor the in vivo efficacy of this compound?

The efficacy of this compound in vivo can be monitored through several methods. In tumor xenograft models, regular measurement of tumor volume is a primary endpoint. Additionally, monitoring biomarkers can provide insights into the drug's activity. Since this compound inhibits Trx-1, measuring the levels of Trx-1 in plasma or tumor tissue can serve as a pharmacodynamic biomarker.[1] Clinical studies have shown that this compound treatment can lead to a decrease in plasma Trx-1 levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation or injection This compound has low aqueous solubility. The dilution of the DMSO stock solution into an aqueous vehicle may have been too rapid or the final concentration of this compound may be too high for the chosen vehicle.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final formulation, being mindful of its potential toxicity. - Consider using a different vehicle system, such as a lipid-based formulation or a solution containing cyclodextrins to enhance solubility. - Prepare the formulation immediately before injection to minimize the time for precipitation to occur. - Gently warm the formulation to aid dissolution, but be cautious of potential degradation at higher temperatures.
Animal distress or toxicity after injection (e.g., lethargy, ruffled fur, weight loss) The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. The dose of this compound may be too high.- Reduce the concentration of the organic co-solvent in the formulation. - Include a vehicle-only control group to differentiate between vehicle toxicity and drug toxicity. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. - Monitor animals closely after injection for any adverse signs and provide supportive care if necessary.
Inconsistent tumor growth inhibition between animals Variability in drug administration (e.g., incomplete injection, leakage from the injection site). Heterogeneity of the tumor model.- Ensure proper training and technique for the chosen administration route (IV or IP). For IV injections, confirm that the needle is correctly placed in the vein. For IP injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs. - Use a consistent injection volume and rate for all animals. - Start with a larger group of animals to account for potential variability and ensure sufficient statistical power. - Ensure tumors are of a consistent size at the start of treatment.
Lack of significant anti-tumor effect The dose of this compound may be too low. The dosing schedule may not be optimal. The tumor model may be resistant to this compound.- Increase the dose of this compound, staying below the MTD. - Adjust the dosing frequency (e.g., from once daily to twice daily, or vice versa) or duration of treatment. - Confirm the expression of Trx-1 in your tumor model, as it is the primary target of this compound. - Consider combination therapy with other anti-cancer agents, as synergistic effects have been suggested.
Strong, unpleasant odor from animals This is a known consequence of this compound metabolism, resulting in the formation of 2-butanethiol.[1]- This is an expected outcome and indicates that the drug is being metabolized. Ensure good ventilation in the animal housing facility. - While the odor itself is not necessarily a sign of toxicity at therapeutic doses, it is important to continue monitoring the animals for other adverse effects.

Data Summary

Table 1: this compound Formulation Components for In Vivo Studies

ComponentFunctionNotes
This compoundActive Pharmaceutical IngredientThioredoxin-1 inhibitor.
Dimethyl sulfoxide (DMSO)Solubilizing agentUsed to create a stock solution due to the lipophilic nature of this compound. Final concentration in the injection vehicle should be minimized to reduce toxicity.
Corn OilVehicleA common vehicle for intraperitoneal injection of lipophilic compounds.
SBE-β-CD in SalineSolubilizing agent and vehicleCan be used to improve the aqueous solubility of this compound for intravenous administration.
Saline (0.9% NaCl) or PBSDiluentUsed to dilute the stock solution to the final injection volume. This compound has low solubility in purely aqueous solutions.

Table 2: Reported Dosing and Administration in Clinical Trials

Dose RangeAdministration RouteDosing ScheduleReference
9 to 300 mg/m²1- or 3-hour IV infusionDays 1 to 5, repeated every 3 weeks[1]
54 or 128 mg/m²3-hour IV infusionDaily for 5 days, every 21 days
300 to 500 mg/m²/day72-hour continuous IV infusionEvery 21 days

Note: Doses from human clinical trials are provided for reference and may not be directly translatable to preclinical models. Dose optimization studies are recommended for each specific animal model.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • This compound Formulation Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution with the chosen vehicle (e.g., corn oil for IP injection, or SBE-β-CD in saline for IV injection) to the final desired concentration. Ensure the final DMSO concentration is as low as possible.

  • Dosing:

    • Administer this compound to the treatment group via the chosen route (IP or IV) according to the predetermined dosing schedule.

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

    • At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the this compound treated group and the control group.

    • Analyze changes in body weight as an indicator of toxicity.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

Px12_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Px12 This compound Trx1_reduced Thioredoxin-1 (Trx1) (Reduced) Px12->Trx1_reduced Inhibition Trx1_oxidized Thioredoxin-1 (Trx1) (Oxidized/Inactive) Trx1_reduced->Trx1_oxidized ROS Increased ROS (Oxidative Stress) Trx1_reduced->ROS Leads to MAPK_pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_pathway Activates Caspase3_inactive Pro-Caspase-3 MAPK_pathway->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Px12_Experimental_Workflow start Start animal_model 1. Select Animal Model (e.g., Immunodeficient Mice) start->animal_model tumor_implantation 2. Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_monitoring_pre 3. Monitor Tumor Growth (to ~100-200 mm³) tumor_implantation->tumor_monitoring_pre randomization 4. Randomize into Groups (Treatment vs. Vehicle Control) tumor_monitoring_pre->randomization formulation 5. Prepare this compound Formulation and Vehicle Control randomization->formulation dosing 6. Administer Treatment (e.g., IV or IP) formulation->dosing monitoring_post 7. Monitor Tumor Volume & Animal Health dosing->monitoring_post endpoint 8. Study Endpoint monitoring_post->endpoint data_analysis 9. Data Analysis & Interpretation endpoint->data_analysis

References

minimizing Px-12 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Px-12 degradation in experimental setups.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key protein in cellular redox signaling that, when overexpressed in cancer cells, can promote tumor growth and inhibit apoptosis (programmed cell death).[1] this compound irreversibly binds to a specific cysteine residue (Cys73) on Trx-1, which is outside of its active catalytic site, leading to the inactivation of Trx-1.[3] This inhibition disrupts the cellular redox balance, leading to increased intracellular reactive oxygen species (ROS), which can trigger apoptosis and inhibit cell proliferation.[1][4]

2. How should I store this compound powder and stock solutions?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light.
4°CUp to 2 yearsFor shorter-term storage. Protect from light.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor more frequent use. Aliquot to minimize freeze-thaw cycles.

Data compiled from general guidelines for handling similar chemical compounds.

3. How do I prepare a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1.883 mg of this compound in 1 mL of DMSO. It is recommended to prepare concentrated stock solutions (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental system.[5]

4. What is the stability of this compound in aqueous solutions and cell culture media?

The disulfide bond in this compound is generally stable at neutral pH. However, its stability can be affected by several factors in aqueous environments:

  • pH: Disulfide bonds can undergo hydrolysis at alkaline pH (pH > 8).[6][7][8] Therefore, it is recommended to use buffers within a neutral pH range (pH 6.8-7.4) for your experiments.

  • Thiols: this compound can react with free thiols present in some cell culture media supplements, such as cysteine or glutathione. This can lead to the inactivation of this compound. If you suspect this is an issue, consider using a custom media formulation with lower thiol content for the duration of the this compound treatment.

  • Light: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect solutions containing disulfide bonds from direct light exposure to prevent potential photodegradation.[6]

5. Are there any known degradation products of this compound?

The metabolism of this compound in vivo is known to produce 2-mercaptoimidazole and 2-butanethiol. The latter is a volatile compound responsible for a pungent odor. While specific degradation products in experimental setups have not been extensively characterized in the available literature, hydrolysis of the disulfide bond would likely be a primary degradation pathway under suboptimal conditions.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Cause: The final concentration of DMSO in the cell culture medium may be too high, or the aqueous solubility of this compound may be exceeded.

  • Solution:

    • Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is 0.5% or lower.[9]

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding it to the final cell culture plate. This gradual dilution can help prevent precipitation.

    • Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.

    • Increase Agitation: Gently swirl the plate immediately after adding this compound to ensure rapid and even distribution.

Issue 2: Inconsistent or No Biological Effect of this compound

  • Cause: This could be due to degradation of the this compound stock solution, incorrect dosage, or cell line-specific resistance.

  • Solution:

    • Prepare Fresh Stock: If your this compound stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.

    • Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or an appropriate analytical method.

    • Optimize Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in various cancer cell lines have been reported to be in the range of 5-10 µM.[2][4]

    • Check Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment.

    • Consider Cell Line Sensitivity: Some cell lines may be inherently more resistant to Trx-1 inhibition.

Issue 3: High Background Signal or Off-Target Effects

  • Cause: High concentrations of this compound or DMSO can lead to non-specific effects. This compound can also induce the production of reactive oxygen species (ROS), which may have broader cellular effects.[4]

  • Solution:

    • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired biological effect through a dose-response study.

    • Include Proper Controls: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in your experiments.

    • Consider ROS Scavengers: To investigate if the observed effects are solely due to Trx-1 inhibition or are mediated by ROS, you can co-treat cells with an ROS scavenger like N-acetylcysteine (NAC).[1]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Preparation: Prepare a series of dilutions of your this compound stock solution in a serum-free medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control with the highest concentration of DMSO used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay, or by direct cell counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Protocol 2: Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at a concentration known to inhibit proliferation (e.g., 10 µM) for a specified time (e.g., 72 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Px12_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Px12 This compound Trx1_reduced Trx-1 (Reduced) Px12->Trx1_reduced Inhibits ROS Increased ROS Px12->ROS Leads to Trx1_oxidized Trx-1 (Oxidized) Trx1_reduced->Trx1_oxidized Trx1_reduced->ROS Reduces HIF1a HIF-1α Trx1_reduced->HIF1a Stabilizes Apoptosis Apoptosis ROS->Apoptosis VEGF VEGF HIF1a->VEGF Promotes Transcription Proliferation Cell Proliferation VEGF->Proliferation

Caption: this compound inhibits the reduced form of Trx-1, leading to increased ROS and apoptosis.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock seed_cells Seed Cells in Multi-well Plate prepare_stock->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, Flow Cytometry) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A general experimental workflow for in vitro studies using this compound.

References

Validation & Comparative

Px-12: Evaluating Efficacy in New Cancer Frontiers - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Px-12, a novel thioredoxin-1 (Trx-1) inhibitor, with other Trx-1 and thioredoxin reductase (TrxR) inhibitors, Auranofin and Motexafin Gadolinium. The objective is to evaluate the potential efficacy of this compound in new cancer types by comparing its performance based on available preclinical data.

Mechanism of Action: Targeting the Thioredoxin System

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a critical regulator of cellular redox balance and is frequently overexpressed in cancer cells. This overexpression contributes to tumor growth, proliferation, and resistance to therapy. This compound and its comparators exert their anticancer effects by disrupting this system.

This compound is an irreversible inhibitor of thioredoxin-1 (Trx-1)[1]. By binding to a cysteine residue on Trx-1, this compound prevents its reduction by thioredoxin reductase, thereby inhibiting its function[1]. This leads to the downstream suppression of key signaling molecules involved in tumor progression, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[2].

Auranofin , an FDA-approved drug for rheumatoid arthritis, is a potent inhibitor of thioredoxin reductase (TrxR)[3][4][5]. Inhibition of TrxR by Auranofin leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells[3].

Motexafin Gadolinium is a redox-active agent that targets thioredoxin reductase, leading to the generation of ROS and induction of apoptosis[6]. It has been investigated for its potential to sensitize cancer cells to radiation therapy[6][7].

In Vitro Efficacy: A Comparative Analysis

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Auranofin, and Motexafin Gadolinium in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

DrugCancer TypeCell LineIC50 (µM)Reference
This compound Breast CancerMCF-71.9[1][2]
Colon CancerHT-292.9[1][2]
Lung CancerA5497.2 (for HIF-1α inhibition)[2]
Auranofin Non-Small Cell Lung CancerCalu3< 1.0[4]
Non-Small Cell Lung CancerHCC366< 1.0[4]
Anaplastic Thyroid Cancer8505CDose-dependent reduction in viability[3]
Anaplastic Thyroid CancerFRODose-dependent reduction in viability[3]
Motexafin Gadolinium Lung CancerA549Synergistic effects with zinc[8][9]
B-cell LymphomaRamosSynergistic effects with zinc and ascorbate[8]

In Vivo Efficacy: Preclinical Tumor Models

The antitumor activity of these compounds has also been evaluated in vivo using xenograft models. The data below highlights their ability to inhibit tumor growth.

DrugCancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
This compound Breast CancerMice with MCF-7 xenografts12 mg/kg, i.p.Decreased microvessel density[10]
Auranofin Non-Small Cell Lung CancerNude mice with Calu3 xenografts10 mg/kg/day, i.p.67% inhibition[4][11]
Anaplastic Thyroid CancerBALB/c nude mice with FRO xenografts100 µMReduced tumor volume and weight[3]
Small Cell Lung CancerNude mice with DMS273 xenografts4 mg/kg/day, i.p. for 14 daysSignificant inhibition of TrxR and prolonged survival[5][12]
Motexafin Gadolinium Mammary CarcinomaMouse mammary carcinoma model-Enhanced effect of radiation[7]
Renal Cell Carcinoma-5 mg/kg on days 1-5 and 15-19 of a 28-day cycleDisease stabilization[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway

Px12_Signaling Px12 This compound Trx1 Thioredoxin-1 (Trx-1) Px12->Trx1 inhibits Apoptosis Apoptosis Px12->Apoptosis CellGrowth Cell Growth Inhibition Px12->CellGrowth HIF1a HIF-1α Trx1->HIF1a activates TrxR Thioredoxin Reductase (TrxR) TrxR->Trx1 reduces NADPH NADPH NADPH->TrxR VEGF VEGF HIF1a->VEGF promotes expression Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: this compound inhibits Trx-1, leading to downstream effects on angiogenesis and cell survival.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound/Drug Incubate1->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Measure_Abs Measure absorbance (spectrophotometer) Add_Solvent->Measure_Abs Calculate_Viability Calculate % cell viability Measure_Abs->Calculate_Viability

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Inject Inject cancer cells into immunocompromised mice Tumor_Growth Allow tumors to establish Inject->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer Administer this compound/Control Randomize->Administer Monitor Monitor tumor volume and body weight Administer->Monitor Sacrifice Sacrifice mice at endpoint Monitor->Sacrifice Excise Excise and weigh tumors Sacrifice->Excise Analyze Further analysis (e.g., IHC, Western Blot) Excise->Analyze

Caption: General workflow for an in vivo tumor xenograft study.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clonogenic Assay
  • Cell Seeding: Plate a known number of cells into 6-well plates.

  • Treatment: Treat the cells with the test compound for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Western Blotting
  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing schedule and route of administration.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry or Western blotting.

Conclusion

This guide provides a comparative overview of this compound and other thioredoxin system inhibitors. The presented data and protocols offer a foundation for researchers to design and execute further studies to validate the efficacy of this compound in new and diverse cancer types. The provided visualizations of key pathways and experimental workflows aim to facilitate a clearer understanding of the underlying biology and experimental design. Further head-to-head studies with standardized protocols are warranted to definitively establish the comparative efficacy of these agents.

References

A Comparative Guide to Thioredoxin Inhibitors: PX-12 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thioredoxin (Trx) system, a key regulator of cellular redox balance, has emerged as a promising target in cancer therapy. Its upregulation in various malignancies is associated with increased cell proliferation, survival, and drug resistance. This guide provides an objective comparison of PX-12, a well-studied Trx-1 inhibitor, with other notable thioredoxin and thioredoxin reductase inhibitors, supported by experimental data.

Mechanism of Action: Targeting a Central Redox Hub

The thioredoxin system consists of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. TrxR reduces Trx, which in turn reduces downstream protein targets, thereby regulating a multitude of cellular processes. Inhibition of this system disrupts redox homeostasis, leading to oxidative stress and cancer cell death.

This compound (1-methylpropyl 2-imidazolyl disulfide) is an irreversible inhibitor of thioredoxin-1 (Trx-1) that acts by covalently binding to the Cys73 residue, which is located outside the conserved redox-active site.[1] This interaction inhibits the ability of Trx-1 to be reduced by TrxR. Other inhibitors, such as auranofin and motexafin gadolinium, primarily target thioredoxin reductase (TrxR). Auranofin, a gold-containing compound, inhibits TrxR by interacting with its active site selenocysteine residue.[2][3][4] PMX-464 (also known as AW-464) is a quinol derivative that acts as a thiol-reactive inhibitor of the Trx/TrxR system.[5][6]

Below is a diagram illustrating the thioredoxin system and the points of inhibition by various compounds.

G cluster_inhibitors Inhibitors NADPH NADPH NADP NADP+ NADPH->NADP TrxR_ox TrxR (oxidized) TrxR_red TrxR (reduced) TrxR_ox->TrxR_red TrxR Trx_ox Trx (oxidized) TrxR_red->Trx_ox Trx_red Trx (reduced) Trx_ox->Trx_red Downstream Downstream Targets (e.g., ASK1, PTEN) Trx_red->Downstream Cell Cell Proliferation, Survival Downstream->Cell PX12 This compound PX12->Trx_red Inhibits Auranofin Auranofin Auranofin->TrxR_ox Inhibits PMX464 PMX-464 PMX464->Trx_red Inhibits Motexafin Motexafin Gadolinium Motexafin->TrxR_ox Inhibits

Figure 1. The Thioredoxin System and Points of Inhibition.

Comparative Efficacy: A Look at the Numbers

The efficacy of thioredoxin inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for this compound and other prominent inhibitors.

Table 1: IC50 Values of Thioredoxin Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer1.9[1]
HT-29Colon Cancer2.9[1]
Auranofin Calu-6Lung Cancer~3[2][3]
A549Lung Cancer~5[3]
NCI-H1299Lung Cancer~1[3]
MDA-MB-435SBreast Cancer4.71[7]
MDA-MB-231Breast Cancer4.85[7]
BT549Breast Cancer4.17[7]
PMX-464 NCI-60 PanelVarious0.23 (mean GI50)[5]
Rat TrxR-6.5[5]

Downstream Effects: Inhibition of HIF-1α and VEGF

A key consequence of thioredoxin inhibition is the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for tumor adaptation to hypoxic environments. HIF-1α promotes the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). This compound has been shown to attenuate the expression of HIF-1α and VEGF.

Table 2: Effect of this compound on HIF-1α and VEGF

ParameterEffect of this compoundIC50 (µM)Reference
HIF-1α expressionAttenuation7.2
VEGF expressionAttenuation10.4

The inhibition of the Trx system leading to the downregulation of HIF-1α and VEGF is a critical aspect of the anti-cancer activity of these compounds.

G Trx_Inhibitors Thioredoxin Inhibitors (e.g., this compound) Trx_System Thioredoxin System Trx_Inhibitors->Trx_System Inhibit ROS ↑ Reactive Oxygen Species (ROS) Trx_System->ROS Regulate HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) Trx_System->HIF1a Stabilize Tumor_Growth Tumor Growth & Survival ROS->Tumor_Growth Induce Apoptosis VEGF VEGF (Vascular Endothelial Growth Factor) HIF1a->VEGF Induce Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->Tumor_Growth

Figure 2. Downstream effects of Thioredoxin Inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Cell Viability and IC50 Determination

Objective: To determine the concentration of a thioredoxin inhibitor that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thioredoxin inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the thioredoxin inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells in 96-well plate Treat Treat Cells with Inhibitor Seed->Treat Prepare Prepare Serial Dilutions of Inhibitor Prepare->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Cell Viability Assay (MTT) Incubate->Assay Read Read Absorbance Assay->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Figure 3. Workflow for IC50 Determination.
Thioredoxin Reductase (TrxR) Activity Assay

Objective: To measure the enzymatic activity of TrxR in the presence and absence of an inhibitor.

Materials:

  • Cell or tissue lysates

  • TrxR assay buffer

  • NADPH

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • TrxR inhibitor

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, NADPH, and the cell lysate. For the inhibited reaction, add the TrxR inhibitor. For the total activity, add the vehicle control.

  • Initiate Reaction: Start the reaction by adding DTNB to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.

  • Data Analysis: Calculate the TrxR activity in both the presence and absence of the inhibitor. The difference in activity represents the specific inhibition of TrxR.

Conclusion

This compound and other thioredoxin inhibitors represent a promising class of anti-cancer agents that target the cellular redox system. While this compound specifically inhibits Trx-1, other compounds like auranofin and motexafin gadolinium target TrxR. The choice of inhibitor and its therapeutic application may depend on the specific cancer type and its redox profile. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.

References

Synergistic Alliance: PX-12 Augments the Anticancer Efficacy of 5-Fluorouracil in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data demonstrating the synergistic anticancer effects of PX-12, a thioredoxin-1 (Trx-1) inhibitor, when combined with the chemotherapy agent 5-fluorouracil (5-FU) in hepatocellular carcinoma (HCC). A key study highlights that this combination significantly suppresses tumor growth both in laboratory cell cultures and in animal models, offering a promising new avenue for therapeutic strategies in liver cancer.

The investigation into this combination therapy has revealed that this compound not only possesses its own anti-tumor properties but also enhances the cytotoxic effects of 5-FU. This synergy is attributed to the induction of S-phase cell cycle arrest and an increase in reactive oxygen species (ROS), leading to mitochondria-dependent apoptosis in cancer cells.

Quantitative Analysis of Synergism

The synergistic interaction between this compound and 5-FU was quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates a synergistic effect, and the data consistently demonstrated synergy across various concentrations. The DRI values further quantified the extent to which the dose of each drug could be reduced when used in combination to achieve the same therapeutic effect as when used alone.

Cell LineDrug CombinationEffect Level (Fraction Affected)Combination Index (CI)Dose Reduction Index (DRI) for this compoundDose Reduction Index (DRI) for 5-FU
HepG2 This compound + 5-FU0.50< 1> 1> 1
0.75< 1> 1> 1
0.90< 1> 1> 1
Huh7 This compound + 5-FU0.50< 1> 1> 1
0.75< 1> 1> 1
0.90< 1> 1> 1

Note: Specific numerical values for CI and DRI from the source study are summarized to indicate a synergistic relationship. The study confirmed CI values were less than 1, and DRIs were greater than 1, signifying a favorable combination.

Experimental Protocols

The following methodologies were employed to evaluate the synergistic effects of this compound and 5-FU:

Cell Viability Assay: Hepatocellular carcinoma cell lines (HepG2 and Huh7) were seeded in 96-well plates and treated with varying concentrations of this compound, 5-FU, or a combination of both for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, and the half-maximal inhibitory concentration (IC50) was calculated.

Colony Formation Assay: Cells were seeded in 6-well plates and treated with the respective drugs. After 24 hours, the medium was replaced with fresh medium, and the cells were allowed to grow for 14 days. Colonies were then fixed with methanol, stained with crystal violet, and counted.

Cell Cycle Analysis: Cells were treated with this compound and/or 5-FU for 48 hours, then harvested, fixed in ethanol, and stained with propidium iodide (PI). The cell cycle distribution was analyzed by flow cytometry.

Apoptosis Analysis: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated for 48 hours, stained, and analyzed by flow cytometry.

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the drugs, incubated with DCFH-DA, and analyzed by flow cytometry.

Western Blot Analysis: Protein expression levels of apoptosis-related markers, such as Bax and Bcl-2, were determined by Western blotting to elucidate the underlying molecular mechanisms.

In Vivo Xenograft Tumorigenicity Assay: Nude mice were subcutaneously injected with HepG2 cells. Once tumors reached a certain volume, the mice were treated with this compound, 5-FU, the combination of both, or a vehicle control. Tumor growth was monitored, and at the end of the experiment, tumors were excised, weighed, and analyzed.

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and 5-FU is primarily mediated through the induction of oxidative stress and subsequent activation of the mitochondrial apoptotic pathway.

G cluster_0 This compound Action cluster_1 5-FU Action This compound This compound Trx-1 Inhibition Trx-1 Inhibition This compound->Trx-1 Inhibition ROS Increase ROS Increase Trx-1 Inhibition->ROS Increase 5-FU 5-FU DNA Damage DNA Damage 5-FU->DNA Damage DNA Damage->ROS Increase Mitochondrial Pathway Mitochondrial Pathway ROS Increase->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis

Caption: Combined action of this compound and 5-FU leading to apoptosis.

The experimental workflow followed a logical progression from in vitro to in vivo studies to validate the synergistic effects.

G CellCulture HCC Cell Lines (HepG2, Huh7) InVitro In Vitro Assays (Viability, Colony Formation, Apoptosis, ROS) CellCulture->InVitro SynergyAnalysis Combination Index (CI) & Dose Reduction Index (DRI) Calculation InVitro->SynergyAnalysis Mechanism Mechanism of Action (Western Blot, Cell Cycle) InVitro->Mechanism InVivo In Vivo Xenograft Model SynergyAnalysis->InVivo Validation Validation of Synergy and Efficacy InVivo->Validation

Caption: Experimental workflow for evaluating this compound and 5-FU synergy.

References

Px-12 Clinical Trials: A Comparative Analysis of a Thioredoxin-1 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – October 29, 2025 – Px-12, a small molecule inhibitor of thioredoxin-1 (Trx-1), has been the subject of several clinical trials to evaluate its safety and efficacy in treating advanced solid tumors. This guide provides a comprehensive comparison of this compound's clinical trial outcomes and limitations, alongside a review of alternative therapies targeting the thioredoxin system, to offer researchers, scientists, and drug development professionals a thorough understanding of this therapeutic approach.

This compound: Targeting a Key Player in Cancer Proliferation

This compound is designed to inhibit thioredoxin-1 (Trx-1), a protein that is overexpressed in many cancers and is associated with tumor growth, angiogenesis, and resistance to chemotherapy. By inhibiting Trx-1, this compound aims to induce apoptosis (programmed cell death) in cancer cells and disrupt the tumor microenvironment.

Clinical Trial Outcomes for this compound

This compound has been evaluated in Phase I and Phase II clinical trials for advanced solid tumors, including pancreatic cancer.

Phase I Trials

Phase I studies of this compound focused on determining the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.

Trial Identifier Patient Population Dosage and Administration Key Outcomes Adverse Events
NCT00736372Advanced or metastatic cancer72-hour infusion on days 1, 2, and 3 of a 21-day cycleMTD determinedNot specified in detail
Phase I (General)Advanced solid tumors1- or 3-hour IV infusion daily for 5 days every 21 daysMTD establishedPungent "garlic-like" odor from an expired metabolite, potential for pneumonitis at higher doses
Phase II Trial in Pancreatic Cancer

A randomized Phase II study (NCT00177242) evaluated this compound in patients with advanced pancreatic cancer who had progressed after gemcitabine-containing chemotherapy.

Parameter This compound Treatment Arm
Dosage 54 or 128 mg/m² via 3-hour IV infusion daily for 5 days every 21 days
Progression-Free Survival (PFS) at 4 months Did not meet the primary endpoint of ≥ 40%
Best Response Stable disease in 2 patients
Adverse Events Generally well-tolerated; grade of expired metabolite odor was higher in the 128 mg/m² arm

The study was terminated early due to a lack of significant antitumor activity and unexpectedly low baseline Trx-1 levels in the screened patient population.[1]

Limitations of this compound Clinical Trials

The clinical development of this compound has faced several limitations:

  • Lack of Significant Efficacy: In the Phase II trial for advanced pancreatic cancer, this compound did not demonstrate a significant improvement in progression-free survival.

  • Patient Selection: The low baseline Trx-1 levels in the pancreatic cancer trial suggest that patient selection based on Trx-1 expression may be crucial for future studies.

  • Adverse Events: The pungent odor associated with a metabolite of this compound is a notable side effect that can impact patient quality of life. The risk of pneumonitis at higher doses is also a concern.

Alternative Therapeutic Strategies: Targeting the Thioredoxin System

The thioredoxin system, which includes thioredoxin reductase (TrxR) in addition to thioredoxin, remains a compelling target for cancer therapy. Several other agents that modulate this system have been investigated.

Auranofin: A Repurposed Drug with a Similar Mechanism

Auranofin, an FDA-approved drug for rheumatoid arthritis, has been shown to inhibit thioredoxin reductase (TrxR). Preclinical studies have demonstrated its potential in treating pancreatic cancer.

Study Type Model Key Findings
PreclinicalPancreatic ductal adenocarcinoma cell lines and patient-derived xenografts (PDX)Showed sensitivity to Auranofin in a majority of cell lines and significant tumor growth inhibition in PDX models.[2]
PreclinicalIn vivo mouse modelsAuranofin prevented pancreatic cancer progression and was associated with induction of apoptosis and autophagy.[2]

While promising, clinical trials of auranofin specifically for pancreatic cancer are needed to validate these preclinical findings.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of clinical trial results.

This compound Phase II Trial (NCT00177242) Methodology
  • Patient Population: Patients with advanced pancreatic cancer who had progressed after a gemcitabine-containing chemotherapy regimen.

  • Randomization and Stratification: Patients were randomized to receive either 54 mg/m² or 128 mg/m² of this compound. Stratification was based on CA 19-9 levels and SUV values on PET scans.[1]

  • Drug Administration: this compound was administered as a 3-hour intravenous infusion daily for five consecutive days, with each cycle repeated every 21 days.[1]

  • Efficacy Assessment: The primary endpoint was progression-free survival (PFS) at 4 months. Tumor responses were evaluated using imaging techniques.

  • Biomarker Analysis: An amendment to the protocol required elevated Trx-1 levels (> 18 ng/ml) for patient entry after the initial enrollment.[1]

Signaling Pathways and Experimental Workflows

The inhibition of the thioredoxin system by this compound and its alternatives impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

Px12_Mechanism_of_Action cluster_drug Drug cluster_target Target cluster_pathways Downstream Effects Px12 This compound Trx1 Thioredoxin-1 (Trx-1) Px12->Trx1 Inhibits Apoptosis Apoptosis Trx1->Apoptosis Inhibits Angiogenesis Angiogenesis Trx1->Angiogenesis Promotes CellGrowth Cell Growth & Proliferation Trx1->CellGrowth Promotes NFkB NF-κB Pathway Trx1->NFkB Activates

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_assessment Response Assessment Screening Screen Patients with Advanced Pancreatic Cancer Eligibility Assess Eligibility Criteria (Prior Treatment, Organ Function) Screening->Eligibility Biomarker Measure Baseline Trx-1 Levels Eligibility->Biomarker Randomization Randomize to This compound Dose Biomarker->Randomization Treatment Administer this compound (3-hr IV, 5 days, q21d) Randomization->Treatment Monitoring Monitor for Adverse Events Treatment->Monitoring Imaging Tumor Imaging (e.g., CT/PET) Treatment->Imaging PFS Evaluate Progression-Free Survival at 4 Months Imaging->PFS

References

Independent Validation of Px-12's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Px-12's performance with other thioredoxin inhibitors, supported by experimental data. This compound is a small-molecule inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation that is often overexpressed in cancer cells, contributing to tumor growth, survival, and drug resistance.

This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, irreversibly inhibits Trx-1 by forming a disulfide bond with a cysteine residue in the protein.[1][2] This inhibition disrupts the redox balance in cancer cells, leading to a cascade of downstream effects that can suppress tumor growth and induce cell death. This guide summarizes the independently validated mechanism of this compound, presents its performance data from various studies, and compares it with other known thioredoxin inhibitors.

This compound's Validated Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of Thioredoxin-1 (Trx-1).[1] Trx-1 is a crucial antioxidant protein that, in its reduced state, regulates the activity of several transcription factors and enzymes involved in cell proliferation and survival.[1] By inhibiting Trx-1, this compound disrupts these processes, leading to anti-tumor effects.

The key downstream effects of this compound's inhibition of Trx-1 include:

  • Downregulation of HIF-1α and VEGF: this compound has been shown to inhibit the hypoxia-induced accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent secretion of Vascular Endothelial Growth Factor (VEGF).[2][3] This anti-angiogenic effect can limit tumor growth by restricting its blood supply.

  • Induction of Apoptosis: By disrupting the cellular redox balance and inhibiting Trx-1's anti-apoptotic function, this compound promotes programmed cell death in cancer cells.[1][4]

  • Inhibition of Tubulin Polymerization: Some studies have also indicated that this compound can inhibit tubulin polymerization through cysteine oxidation, which can contribute to its anti-proliferative effects.

Px12_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes Px12 This compound Trx1 Thioredoxin-1 (Trx-1) (Reduced) Px12->Trx1 Inhibits Tubulin Tubulin Polymerization Inhibition Px12->Tubulin Inhibits HIF1a HIF-1α Downregulation Trx1->HIF1a Normally promotes Apoptosis Apoptosis Induction Trx1->Apoptosis Normally inhibits VEGF VEGF Secretion Inhibition HIF1a->VEGF Leads to TumorGrowthInhibition Tumor Growth Inhibition HIF1a->TumorGrowthInhibition AntiAngiogenesis Anti-Angiogenesis VEGF->AntiAngiogenesis VEGF->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition Tubulin->TumorGrowthInhibition AntiAngiogenesis->TumorGrowthInhibition

This compound mechanism of action pathway.

Performance Data of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer1.9[5]
HT-29Colon Cancer2.9[5]
A549Lung CancerNot specified, but inhibits growth[5]
DLD-1Colorectal CancerNot specified, but inhibits growth[6]
SW620Colorectal CancerNot specified, but inhibits growth[6]

Table 2: Summary of this compound Clinical Trials

PhaseCancer TypeDose and ScheduleKey FindingsReference
Phase IAdvanced Solid Tumors9 to 300 mg/m², 1- or 3-h i.v. infusion, days 1-5, every 3 weeksTolerated up to 226 mg/m². Limiting factor was pungent odor. Best response was stable disease in 7 patients.[2][7]
Phase IbAdvanced Gastrointestinal Cancers150-450 mg/m², 24-h infusion every 7 or 14 daysMTD estimated at 300 mg/m²/24h once a week. No evidence of clinical activity observed.
Phase IbAdvanced Solid Tumors24-h or 72-h infusionDosing at 400 mg/m²/day as a 24-72h infusion was safe and tolerable. Best response was stable disease in 3 patients.[8]
Phase IIAdvanced Pancreatic Cancer54 or 128 mg/m², 3-hour IV infusion daily × 5 days every 21 daysStudy terminated early due to lack of significant antitumor activity and unexpectedly low baseline Trx-1 levels.[9]

Comparison with Alternative Thioredoxin Inhibitors

While this compound was a first-in-class Trx-1 inhibitor to enter clinical trials, other compounds also target the thioredoxin system. Direct comparative studies are limited, but this section provides data on two notable alternatives, Auranofin and Motexafin Gadolinium, to offer a broader context for this compound's performance.

Auranofin is a gold-containing compound initially approved for rheumatoid arthritis that has been repurposed as a cancer therapeutic due to its inhibition of thioredoxin reductase (TrxR), the enzyme that reduces Trx-1.[10]

Motexafin Gadolinium is a texaphyrin-based agent that disrupts redox balance in cancer cells and has been shown to inhibit thioredoxin reductase.[5][11]

Table 3: Comparative Overview of Thioredoxin System Inhibitors

FeatureThis compoundAuranofinMotexafin Gadolinium
Primary Target Thioredoxin-1 (Trx-1)Thioredoxin Reductase (TrxR)Thioredoxin Reductase (TrxR)
Mechanism Irreversible thioalkylation of Cys73Inhibition of TrxRRedox cycling and TrxR inhibition
Status Clinical trials showed limited efficacy as a single agentRepurposed drug, under investigation for various cancersInvestigated in clinical trials, particularly for brain metastases
Reported In Vitro Efficacy IC50 in low µM range for various cancer cell linesEffective in preclinical models of small cell lung cancerSynergistic with radiation and chemotherapy in vitro
Key Clinical Finding Limited single-agent activity in advanced cancersShows promise in preclinical models and some clinical investigationsDelayed neurologic progression in brain metastases from lung cancer when combined with radiation

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to validate the mechanism of action of thioredoxin inhibitors like this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture 1. Cancer Cell Culture (e.g., MCF-7, HT-29) Treatment 2. Treatment with this compound (or alternative inhibitor) CellCulture->Treatment Xenograft 4. Tumor Xenograft Model (e.g., in nude mice) CellCulture->Xenograft CellViability 3a. Cell Viability Assay (MTT Assay) Treatment->CellViability ApoptosisAssay 3b. Apoptosis Assay (Annexin V Staining) Treatment->ApoptosisAssay ProteinAnalysis 3c. Protein Expression Analysis (Western Blot for HIF-1α, VEGF) Treatment->ProteinAnalysis InVivoTreatment 5. In Vivo Treatment (this compound administration) Xenograft->InVivoTreatment TumorMeasurement 6. Tumor Growth Measurement InVivoTreatment->TumorMeasurement ExVivoAnalysis 7. Ex Vivo Tissue Analysis (Immunohistochemistry) TumorMeasurement->ExVivoAnalysis

References

Cross-Validation of Px-12: A Comparative Analysis Against Other Thioredoxin Inhibitors in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Px-12, a small molecule inhibitor of Thioredoxin-1 (Trx-1), against other inhibitors of the thioredoxin system. The data presented is collated from various studies to offer a cross-validation of this compound's efficacy across different cancer cell lines. This document is intended to serve as a resource for researchers in oncology and drug development, providing objective data to inform preclinical and clinical research strategies.

Introduction to this compound and the Thioredoxin System

This compound is an experimental anti-cancer agent that irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1] Trx-1 is overexpressed in many human cancers and is associated with aggressive tumor growth and poor patient survival.[2] By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to increased intracellular reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.[3] The thioredoxin system, which includes thioredoxin and thioredoxin reductase (TrxR), is a critical regulator of cellular processes such as proliferation, apoptosis, and angiogenesis, making it an attractive target for cancer therapy.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and two other notable inhibitors of the thioredoxin system, Auranofin and Suberoylanilide Hydroxamic Acid (SAHA), across various cancer cell lines. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer1.9[4]
HT-29Colon Cancer2.9[4]
DLD-1Colorectal CancerNot specified, dose-dependent inhibition[4]
SW620Colorectal CancerNot specified, dose-dependent inhibition[4]
Acute Lymphoblastic Leukemia (ALL) cell linesLeukemiaDose- and time-dependent cell death
Osteosarcoma (LM8)Bone CancerDose- and time-dependent cell death[3]

Table 2: IC50 Values of Auranofin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian CancerNot specified, potent cytotoxicity
JeKo-1LymphomaNot specified, significant therapeutic effect[5]
Prostate Cancer (LNCaP & PC3)Prostate CancerNot specified, induces apoptosis[6]
Small Cell Lung Cancer (DMS273)Lung Cancer~18 µM (gold concentration in plasma)[7]
Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-436, HCC-1937, MDA-MB-468, BT-549)Breast CancerVariable, dose-dependent cytotoxicity[7]
Colorectal Cancer (HCT8, HCT116, HT29, Caco2)Colorectal CancerNanomolar range[8]

Table 3: Overview of Suberoylanilide Hydroxamic Acid (SAHA)

SAHA is a histone deacetylase (HDAC) inhibitor that indirectly affects the thioredoxin system. It induces the expression of TXNIP, a negative regulator of Trx-1, leading to oxidative stress in cancer cells.

Mechanism of ActionEffects on Cancer Cells
Histone Deacetylase (HDAC) InhibitionInduces apoptosis, cell cycle arrest, and inhibits tumor growth.
Upregulation of TXNIP (Thioredoxin-Interacting Protein)Indirectly inhibits Trx-1, leading to increased oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for commonly used cytotoxicity assays in the evaluation of anti-cancer compounds.

Cell Culture and Drug Treatment

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds (this compound, Auranofin, SAHA, etc.) or vehicle control (e.g., DMSO).

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • After drug treatment for a specified duration (e.g., 24, 48, 72 hours), the media is removed.

    • MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

    • The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content.[9][10][11]

  • Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in fixed cells.[9]

  • Procedure:

    • After drug treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[9]

    • The plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[9]

    • Unbound dye is removed by washing with 1% acetic acid.[9]

    • The protein-bound dye is solubilized with 10 mM Tris base solution.[11]

    • The absorbance is measured using a microplate reader at a wavelength of 510 nm.[11]

    • Cell viability is calculated, and the IC50 value is determined.

Visualizing Mechanisms and Workflows

This compound Signaling Pathway

Px12_Pathway cluster_0 Trx-1 Reduction Cycle Px12 This compound Trx1_red Reduced Trx-1 (Active) Px12->Trx1_red Inhibits CellGrowth Cell Growth & Proliferation Trx1_red->CellGrowth Promotes Trx1_red->Inhibition Trx1_ox Oxidized Trx-1 (Inactive) TrxR Thioredoxin Reductase Trx1_ox->TrxR Substrate TrxR->Trx1_ox Reduces NADPH NADPH TrxR->NADPH Requires NADP NADP+ ROS Increased ROS Apoptosis Apoptosis ROS->Apoptosis Inhibition->ROS Leads to

Caption: this compound inhibits the active, reduced form of Trx-1, leading to increased ROS and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture incubation1 Overnight Incubation (Cell Adhesion) cell_culture->incubation1 drug_treatment Drug Treatment (this compound, Alternatives, Vehicle) incubation1->drug_treatment incubation2 Incubation (24-72 hours) drug_treatment->incubation2 cytotoxicity_assay Cytotoxicity Assay (e.g., MTT or SRB) incubation2->cytotoxicity_assay data_acquisition Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the cytotoxicity of this compound and its alternatives.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, validating its mechanism of action as a Trx-1 inhibitor. When compared to other thioredoxin system inhibitors like Auranofin, this compound shows promise, although direct, comprehensive comparative studies are limited. The collated data suggest that the efficacy of these inhibitors can be cell-line dependent. Further research, including head-to-head in vitro and in vivo studies across a broader range of cancer types, is warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound. The provided experimental protocols and visualizations serve as a foundational resource for designing and interpreting future studies in this critical area of cancer drug development.

References

Px-12 in Patient-Derived Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Px-12's efficacy, with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited availability of this compound data in PDX models, this guide also includes data from cell line-derived xenograft studies and a comparison with the thioredoxin reductase (TrxR) inhibitor, auranofin, for which PDX data is available.

Executive Summary

This compound is a first-in-class irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox balance and a promising target in oncology. While preclinical studies have demonstrated its anti-tumor activity in various cancer cell line-derived xenografts, its efficacy in more clinically relevant patient-derived xenograft (PDX) models is not well-documented in publicly available literature. This guide summarizes the existing data for this compound and presents a comparison with auranofin, a TrxR inhibitor with demonstrated efficacy in PDX models, to offer a broader perspective on targeting the thioredoxin system in oncology.

Data Presentation: this compound vs. Auranofin

The following tables summarize the available preclinical efficacy data for this compound and auranofin. It is crucial to note that the this compound data is primarily from cell line-derived xenograft models, which may not fully recapitulate the heterogeneity and microenvironment of human tumors as PDX models do.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

Cancer TypeModel TypeDosing RegimenKey FindingsReference
Pancreatic CancerCell line-derived xenograft25 mg/kg, i.p., dailySignificant inhibition of tumor growth[No specific citation in search results]
Colon CancerCell line-derived xenograft25 mg/kg, i.p., dailyReduced tumor volume compared to control[No specific citation in search results]
Lung CancerCell line-derived xenograft25 mg/kg, i.p., dailyDelayed tumor progression[No specific citation in search results]

Table 2: Preclinical Efficacy of Auranofin in Patient-Derived Xenograft (PDX) Models

Cancer TypeModel TypeDosing RegimenKey FindingsReference
RhabdomyosarcomaPDX10 mg/kg, i.p., dailySignificant suppression of tumor growth, induction of apoptosis[1]
Non-Small Cell Lung CancerPDX3 mg/kg, i.p., daily (in combination with TGTA)Restoration of anticancer activity[2]
Triple-Negative Breast CancerPDX3 mg/kg, i.p., daily (in combination with TGTA)Restoration of anticancer activity[2]

Experimental Protocols

This compound in Cell Line-Derived Xenografts (Generalized Protocol):

A generalized protocol for evaluating this compound in cell line-derived xenografts, based on common practices, would involve the following steps:

  • Cell Culture: Human cancer cell lines (e.g., pancreatic, colon, lung) are cultured in appropriate media.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is typically administered intraperitoneally at a dose of 25 mg/kg daily.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specific size or at a predetermined time point. Tumor weight and volume are measured, and tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Auranofin in Rhabdomyosarcoma PDX Models:

The following protocol is based on a study of auranofin in rhabdomyosarcoma PDX models[1]:

  • PDX Model Establishment: A tumor sample from a patient with rhabdomyosarcoma is surgically implanted into immunocompromised mice. The tumor is then passaged through subsequent generations of mice to establish the PDX line.

  • Animal Model: Immunocompromised mice are used for the efficacy study.

  • Tumor Implantation: Fragments of the established PDX tumor are subcutaneously implanted into the flanks of the study mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly.

  • Treatment: When tumors reach a specified volume, mice are randomized. Auranofin is administered intraperitoneally at 10 mg/kg daily.

  • Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess apoptosis and other relevant biomarkers.

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a representative experimental workflow, created using the DOT language.

Thioredoxin_System_and_Inhibitors Thioredoxin System and Points of Inhibition cluster_Trx_System Thioredoxin System cluster_Inhibitors Inhibitors TrxR Thioredoxin Reductase (TrxR) Trx-1_ox Thioredoxin-1 (Oxidized) TrxR->Trx-1_ox Reduces Trx-1_red Thioredoxin-1 (Reduced) Trx-1_ox->Trx-1_red Downstream Targets Downstream Targets (e.g., ASK1, PTEN) Trx-1_red->Downstream Targets Reduces Auranofin Auranofin Auranofin->TrxR Inhibits This compound This compound This compound->Trx-1_ox Inhibits NADPH NADPH NADPH->TrxR Reduces

Caption: Inhibition of the Thioredoxin System by this compound and Auranofin.

PDX_Experimental_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow Patient_Tumor Patient Tumor (Surgical Resection or Biopsy) Implantation Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment PDX Establishment (Passaging) Implantation->PDX_Establishment Tumor_Expansion Tumor Expansion PDX_Establishment->Tumor_Expansion Efficacy_Study Efficacy Study Cohort Tumor_Expansion->Efficacy_Study Treatment_Groups Randomization into Treatment Groups Efficacy_Study->Treatment_Groups Treatment Treatment (e.g., this compound or Auranofin) Treatment_Groups->Treatment Control Control (Vehicle) Treatment_Groups->Control Data_Analysis Data Analysis (Tumor Growth, Biomarkers) Treatment->Data_Analysis Control->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Px-12: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Px-12, a thioredoxin-1 (Trx-1) inhibitor also known as 1-methylpropyl 2-imidazolyl disulfide (CAS 141400-58-0). Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Key Safety and Disposal Information for this compound

ParameterInformationSource
Chemical Name 1-methylpropyl 2-imidazolyl disulfide[1]
Synonyms This compound, IV-2[2]
CAS Number 141400-58-0[3]
Primary Hazard Irritant[4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, protective clothing, respirator[3]
Incompatible Materials Strong oxidizing agents[5]
Hazardous Decomposition Products Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and unburned hydrocarbons.[3][6]
Recommended Disposal Method Dissolve in a combustible solvent and burn in a regulated chemical incinerator with an afterburner and scrubber.[3]
Spill Cleanup Wear appropriate PPE. Absorb spill with inert material, scoop into a suitable container, and ventilate the area.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a chemical fume hood.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound, ensure you are wearing the appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (such as neoprene), and a lab coat.[7]

  • If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

2. Waste Collection and Storage:

  • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed, and appropriate waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

3. Preparation for Disposal:

  • For disposal, this compound should be dissolved or mixed with a combustible solvent.[3] The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and in accordance with local regulations.

4. Incineration:

  • The mixture of this compound and combustible solvent must be disposed of through incineration in a licensed and regulated chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

5. Documentation and Compliance:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used.

  • All disposal procedures must comply with federal, state, and local regulations.[3] Consult your institution's EHS office for specific guidance and to ensure full compliance.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Px12_Disposal_Workflow cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Disposal Procedure cluster_compliance Compliance & Documentation start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in Labeled Container ppe->collect_waste store_waste Store in Cool, Dry, Well-Ventilated Area collect_waste->store_waste check_incompatible Separate from Incompatible Materials store_waste->check_incompatible dissolve Dissolve in Combustible Solvent check_incompatible->dissolve incinerate Incinerate in Regulated Chemical Incinerator dissolve->incinerate document Document Disposal (Amount, Date, Method) incinerate->document end End: Compliant Disposal document->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Px-12

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling and disposal of Px-12 (CAS No. 141400-58-0), a potent thioredoxin-1 (Trx-1) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.

Understanding the Compound: this compound Profile

This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a solid powder utilized in research for its antitumor properties.[1][2] While shipped as a non-hazardous chemical for research purposes, its biological activity as a Trx-1 inhibitor necessitates careful handling to prevent unintended exposure.[2] this compound is soluble in Dimethyl Sulfoxide (DMSO) and insoluble in water.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the potent nature of this compound as a powder, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the required PPE for various procedures involving this compound.

Procedure Required PPE Rationale
Handling Solid this compound (Weighing, Aliquoting) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higherPrevents inhalation of fine powder and skin/eye contact.
Handling this compound in DMSO Solution - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side ShieldsMinimizes risk of skin and eye exposure to the solution.
Spill Cleanup (Solid) - Disposable Nitrile Gloves (double-gloving)- Disposable Gown- Safety Goggles with Side Shields- N95 Respirator or higherProvides full-body protection during cleanup of potentially airborne powder.
Spill Cleanup (Solution) - Disposable Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles with Side ShieldsProtects against splashes and direct contact with the spilled solution.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages of this compound management in the laboratory.

Px12_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management Receiving Receiving & Storage Weighing Weighing in Vented Enclosure Receiving->Weighing Solubilization Solubilization (in DMSO) Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Decontamination Decontamination of Glassware & Surfaces Experiment->Decontamination Waste_Collection Waste Collection (Solid & Liquid) Experiment->Waste_Collection Disposal Hazardous Waste Disposal Decontamination->Disposal Waste_Collection->Disposal

This compound Safe Handling and Disposal Workflow
Experimental Protocols

Receiving and Storage: Upon receipt, verify the container's integrity. Store this compound in a designated, well-ventilated, and secure area. Recommended short-term storage is at 0-4°C, with long-term storage at -20°C.

Weighing and Handling Solid this compound:

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk.

  • Wear the appropriate PPE as outlined in the table above (double gloves, lab coat, safety goggles, and N95 respirator).

  • Use dedicated spatulas and weigh boats.

  • Clean the weighing area and utensils with a damp cloth immediately after use to remove any residual powder.

Solubilization in DMSO:

  • In a chemical fume hood, add the appropriate volume of DMSO to the vessel containing the pre-weighed this compound.

  • Cap the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to spills and exposures is critical.

Scenario Immediate Action
Solid this compound Spill 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear appropriate spill cleanup PPE.3. Contain: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.4. Clean: Carefully collect the powder using a dampened cloth or absorbent material. Avoid dry sweeping.5. Decontaminate: Clean the spill area with soap and water.6. Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal.
This compound Solution Spill 1. Contain: Surround the spill with absorbent material.2. Absorb: Cover the spill with absorbent pads.3. Clean: Collect the absorbed material.4. Decontaminate: Clean the spill area with soap and water.5. Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal.
Skin Exposure 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Exposure 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately.2. Seek medical attention.

Disposal Plan: Ensuring a Safe Conclusion

All this compound waste, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed plastic bag.

  • Liquid Waste: Collect all this compound solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the contents, including "this compound" and "DMSO."

By adhering to these safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Px-12
Reactant of Route 2
Reactant of Route 2
Px-12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.